2,6-Difluoronicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-difluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMFAWRTJEFCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441993 | |
| Record name | 2,6-Difluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171178-50-0 | |
| Record name | 2,6-Difluoronicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-difluoropyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,6-Difluoronicotinic Acid
This technical guide provides a comprehensive overview of a key synthetic pathway for 2,6-difluoronicotinic acid, a valuable fluorinated building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Introduction
This compound (CAS 171178-50-0) is a pyridine derivative containing two fluorine atoms at the 2 and 6 positions of the pyridine ring. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, including their acidity, lipophilicity, and metabolic stability. These modifications are often sought after in the design of novel pharmaceuticals and functional materials. This guide details a common and effective method for the preparation of this compound, starting from the readily available precursor, 2,6-difluoropyridine.
Synthesis Pathway: Carboxylation of 2,6-Difluoropyridine
The primary synthetic route to this compound involves the direct carboxylation of 2,6-difluoropyridine. This transformation is typically achieved through a directed ortho-metalation (DoM) reaction, where a strong base is used to deprotonate the pyridine ring at the 3-position, followed by quenching the resulting organometallic intermediate with carbon dioxide (in the form of dry ice). Two common variations of this procedure are presented below, differing primarily in the choice of the lithiating agent.
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound via the carboxylation of 2,6-difluoropyridine are provided below.[1]
Protocol 1: Using n-Butyllithium
-
A solution of 2,6-difluoropyridine (25.0 g, 217 mmol) in tetrahydrofuran (300 ml) is cooled to -70°C.
-
A 1.6 N solution of n-butyllithium in hexane (163 ml) is added dropwise to the cooled solution.
-
The mixture is stirred at -70°C for 1 hour.
-
Dry ice (14.5 g, 330 mmol) is added to the reaction mixture at -70°C.
-
The mixture is stirred at -70°C for 30 minutes, and then for an additional 1 hour under ice-cooling.
-
The reaction mixture is poured into ice water and washed with ethyl acetate.
-
The aqueous layer is acidified to pH 3 with 3N hydrochloric acid.
-
The acidified aqueous layer is extracted with ethyl acetate.
-
The organic extract is washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure.
-
The resulting residue is recrystallized from a mixed solvent of diethyl ether and hexane to yield this compound as a solid.
Protocol 2: Using Lithium Diisopropylamide (LDA)
-
A 2.62 M solution of n-butyllithium in THF (29.1 mL) is added dropwise to a solution of diisopropylamine (11.7 mL) in tetrahydrofuran (310 mL) under an ice-cooling bath and a nitrogen atmosphere.
-
The reaction solution is stirred under ice-cooling for one hour to generate Lithium Diisopropylamide (LDA).
-
The reaction solution is then cooled to -78°C.
-
A solution of 2,6-difluoropyridine (8 g) in tetrahydrofuran (10 mL) is added to the LDA solution.
-
The reaction is quenched with dry ice.
-
Work-up procedure follows a similar process to Protocol 1 to isolate the this compound product.
Quantitative Data Summary
The following table summarizes the key quantitative data from the described experimental protocols for the synthesis of this compound.
| Parameter | Protocol 1 (n-Butyllithium) | Protocol 2 (LDA) |
| Starting Material | 2,6-Difluoropyridine | 2,6-Difluoropyridine |
| Reagents | n-Butyllithium, Dry Ice | Diisopropylamine, n-Butyllithium, Dry Ice |
| Solvent | Tetrahydrofuran, Hexane | Tetrahydrofuran |
| Yield | 21.7 g (62.9%) | Not explicitly stated |
| Product Form | Solid | Not explicitly stated |
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the synthesis of this compound from 2,6-difluoropyridine.
Caption: Workflow for the synthesis of this compound.
Conclusion
This technical guide has detailed a robust and well-documented pathway for the synthesis of this compound. The directed ortho-metalation of 2,6-difluoropyridine followed by carboxylation provides a reliable method for obtaining this valuable fluorinated building block. The provided experimental protocols and quantitative data offer a practical resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science, enabling the efficient synthesis of this compound for further investigation and application.
References
An In-Depth Technical Guide to the Physicochemical Properties of 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Difluoronicotinic acid (CAS No: 171178-50-0), a fluorinated pyridinecarboxylic acid derivative of increasing interest in medicinal chemistry and materials science. This document collates available data on its fundamental characteristics, outlines relevant experimental methodologies, and presents logical workflows for its synthesis and potential biological interactions.
Core Physicochemical Properties
The unique arrangement of fluorine atoms and the carboxylic acid group on the pyridine ring imparts specific physicochemical characteristics to this compound, influencing its reactivity, solubility, and biological activity. A summary of its key properties is presented below.
| Property | Value | Data Type |
| Molecular Formula | C₆H₃F₂NO₂ | - |
| Molecular Weight | 159.09 g/mol | Calculated |
| Melting Point | 165-167 °C | Experimental |
| Boiling Point | 304.7 ± 37.0 °C | Predicted |
| pKa | 2.48 ± 0.10 | Predicted |
| LogP | 0.44 | - |
| CAS Number | 171178-50-0 | - |
Note: Predicted values are computationally derived and may differ from experimental results.
Experimental Protocols
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of a carboxylic acid like this compound can be determined experimentally using potentiometric titration.
Methodology:
-
Preparation of the Analyte Solution: A precise weight of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if aqueous solubility is low.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the analyte solution using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Workflow for pKa Determination by Potentiometric Titration.
Determination of Solubility (Shake-Flask Method)
The solubility of this compound in various solvents can be determined using the conventional shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is then calculated and expressed in units such as g/L or mg/mL.
Synthesis Workflow
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a common route for the synthesis of related dihalonicotinic acids involves the halogenation and subsequent hydrolysis of a suitable precursor. The following diagram illustrates a logical workflow for the synthesis of a related compound, 2,6-dichloro-5-fluoronicotinic acid, which provides insight into the potential synthetic strategies for this compound.
Synthesis of 2,6-dichloro-5-fluoronicotinic acid.
Potential Biological Interactions
While specific signaling pathways involving this compound have not been elucidated, nicotinic acid and its derivatives are known to interact with various biological targets, including enzymes. The following diagram illustrates a generalized concept of how a nicotinic acid derivative could act as an enzyme inhibitor.
Enzyme inhibition by a nicotinic acid derivative.
This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is warranted to fully characterize its physicochemical properties and elucidate its biological activities.
An In-depth Technical Guide to 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Difluoronicotinic acid, a fluorinated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, key physicochemical properties, and outlines a plausible synthetic pathway. Furthermore, it discusses its potential applications as a versatile building block in the development of novel therapeutic agents and functional materials. The strategic incorporation of fluorine atoms imparts unique electronic properties and metabolic stability to molecules, making this compound a valuable scaffold for designing compounds with enhanced biological activity.
Chemical Identity and Physicochemical Properties
This compound, also known as 2,6-difluoropyridine-3-carboxylic acid, is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a carboxylic acid group at the 3 position.
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 171178-50-0 | [1][2] |
| Molecular Formula | C₆H₃F₂NO₂ | |
| Molecular Weight | 159.09 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 165-167 °C | |
| Boiling Point | 304.7 ± 37.0 °C (Predicted) | |
| Density | 1.535 ± 0.06 g/cm³ (Predicted) | |
| pKa | 2.48 ± 0.10 (Predicted) |
Synthesis of this compound
A potential synthetic pathway could start from a readily available difluoropyridine derivative. For instance, lithiation of 2,6-difluoropyridine followed by carboxylation with carbon dioxide would yield the target molecule.
Hypothetical Synthetic Workflow:
Figure 2. Hypothetical synthesis workflow for this compound.
Spectroscopic Data (Predicted)
Although experimental spectra for this compound were not found, characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.
3.1. 1H NMR Spectroscopy
The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 5-position would likely appear as a doublet of doublets due to coupling with the adjacent proton at the 4-position and the fluorine at the 6-position. The proton at the 4-position would appear as a doublet of doublets, coupling to the proton at the 5-position and the fluorine at the 2-position. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift.
3.2. 13C NMR Spectroscopy
The 13C NMR spectrum would display six distinct signals for the six carbon atoms. The carbons attached to fluorine (C2 and C6) would exhibit large carbon-fluorine coupling constants. The carboxyl carbon would appear at a characteristic downfield chemical shift. The remaining three aromatic carbons would have chemical shifts typical for a substituted pyridine ring.
Table 2: Predicted Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 1H NMR | |||
| H-4 | ~8.0-8.4 | dd | JH4-H5, JH4-F2 |
| H-5 | ~7.0-7.4 | dd | JH5-H4, JH5-F6 |
| COOH | >10 | br s | |
| 13C NMR | |||
| C-2 | ~160-165 | d | 1JCF |
| C-3 | ~120-125 | t | 3JCF |
| C-4 | ~145-150 | t | 3JCF |
| C-5 | ~110-115 | d | 2JCF |
| C-6 | ~160-165 | d | 1JCF |
| C=O | ~165-170 | s |
3.3. FT-IR Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Strong, Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C=O (Carboxylic Acid) | 1720-1680 | Strong |
| C=N, C=C (Aromatic Ring) | 1600-1450 | Medium-Strong |
| C-F | 1250-1000 | Strong |
Applications in Drug Discovery and Organic Synthesis
Fluorinated organic molecules are of great importance in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
4.1. Role as a Synthetic Intermediate
The carboxylic acid functionality of this compound can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a versatile handle for further synthetic transformations. The difluorinated pyridine ring is a key pharmacophore in various biologically active compounds.
Experimental Protocol: Conversion to 2,6-Difluoronicotinoyl Chloride
A common method for activating a carboxylic acid is its conversion to an acid chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Toluene)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound in the anhydrous solvent.
-
If using oxalyl chloride, add a catalytic amount of DMF.
-
Slowly add an excess of thionyl chloride or oxalyl chloride to the mixture at room temperature.
-
The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
After completion, the excess reagent and solvent are removed under reduced pressure to yield the crude 2,6-Difluoronicotinoyl chloride, which can often be used in the next step without further purification.
Logical Workflow for Amide Synthesis:
Figure 3. Workflow for the synthesis of 2,6-Difluoronicotinamide derivatives.
4.2. Potential Biological Activities of Derivatives
Derivatives of nicotinic acid are known to exhibit a wide range of biological activities. The introduction of fluorine atoms can significantly modulate these properties. While specific biological data for derivatives of this compound is scarce in the provided search results, based on analogous structures, potential areas of investigation include:
-
Antimicrobial Agents: Nicotinic acid derivatives have been explored for their antibacterial and antifungal properties.
-
Enzyme Inhibitors: The pyridine scaffold is present in many enzyme inhibitors, and the fluorine substituents can enhance binding to the active site.
-
Agrochemicals: Halogenated pyridines are common in herbicides and pesticides.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, conferred by the difluorinated pyridine ring, make it an attractive starting material for the development of novel compounds with enhanced biological activity and improved physicochemical characteristics. Further research into the synthesis and applications of its derivatives is warranted to fully explore its potential.
References
spectroscopic data (NMR, IR, MS) of 2,6-Difluoronicotinic acid
An In-depth Technical Guide on the Spectroscopic Data of 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for this compound (CAS No. 171178-50-0). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Molecular Structure
Chemical Formula: C₆H₃F₂NO₂ Molecular Weight: 159.09 g/mol Structure:

Spectroscopic Data Summary
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data for this compound.
NMR Spectroscopy Data
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~13.5 - 14.5 | br s | - | -COOH |
| ~8.4 - 8.6 | t | ~8.0 Hz | H-4 |
| ~7.3 - 7.5 | t | ~8.0 Hz | H-5 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~165.0 | s | - | -COOH |
| ~162.0 | dd | ¹JCF ≈ 250 Hz, ²JCN ≈ 15 Hz | C-2, C-6 |
| ~145.0 | t | ³JCCF ≈ 10 Hz | C-4 |
| ~115.0 | d | ²JCF ≈ 20 Hz | C-3 |
| ~110.0 | t | ⁴JCCCF ≈ 5 Hz | C-5 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -70 to -90 | s | - | F-2, F-6 |
Note: Chemical shifts are referenced to TMS (¹H, ¹³C) and CFCl₃ (¹⁹F). The exact values can vary depending on the solvent and concentration.
IR Spectroscopy Data
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1700-1730 | Strong | C=O stretch (carboxylic acid) |
| ~1600-1620 | Medium | C=N and C=C stretch (ring) |
| ~1200-1300 | Strong | C-F stretch |
| ~900-950 | Medium | O-H bend (out-of-plane) |
Mass Spectrometry Data
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 159 | [M]⁺ (Molecular ion) |
| 142 | [M - OH]⁺ |
| 114 | [M - COOH]⁺ |
| 86 | [M - COOH - HCN]⁺ or [M - COOH - F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved. Filter the solution into a 5 mm NMR tube if any particulate matter is present.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-16 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to 0-200 ppm.
-
A higher number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
The spectral width should be set to cover the expected range for aromatic fluorine compounds.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition:
-
Record a background spectrum of the empty instrument (or KBr pellet).
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
-
Data Acquisition (EI):
-
Introduce the sample into the ion source (a direct insertion probe may be used for solid samples).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
-
Data Acquisition (ESI):
-
Infuse the sample solution into the ESI source.
-
Acquire spectra in both positive and negative ion modes.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Navigating the Solubility of 2,6-Difluoronicotinic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoronicotinic acid is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this guide focuses on providing detailed experimental protocols for determining solubility, discusses qualitative solubility based on related compounds, and presents a logical workflow for solubility assessment.
Introduction to this compound
This compound, a derivative of pyridine carboxylic acid, is a valuable intermediate in organic synthesis. The presence of two electron-withdrawing fluorine atoms on the pyridine ring significantly influences its chemical reactivity and physical properties, including its solubility. Understanding its behavior in various organic solvents is paramount for its effective utilization in synthetic and medicinal chemistry.
Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents is not extensively published. However, qualitative information for structurally similar compounds, such as 2,6-Dichloronicotinic acid, indicates solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like Methanol. It is reasonable to infer that this compound would exhibit similar solubility in these types of solvents due to its polar nature, stemming from the carboxylic acid group and the electronegative fluorine and nitrogen atoms.
For illustrative purposes and to provide a template for researchers, the following table is presented. It is intended to be populated with experimental data as it becomes available.
| Solvent | Chemical Class | Predicted Solubility (at 25°C) | Quantitative Data (g/100mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Data not available |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Data not available |
| Methanol | Polar Protic | Moderate to High | Data not available |
| Ethanol | Polar Protic | Moderate | Data not available |
| Acetone | Polar Aprotic | Moderate | Data not available |
| Acetonitrile | Polar Aprotic | Low to Moderate | Data not available |
| Tetrahydrofuran (THF) | Polar Aprotic | Low to Moderate | Data not available |
| Ethyl Acetate | Moderately Polar | Low | Data not available |
| Dichloromethane | Nonpolar | Low | Data not available |
| Toluene | Nonpolar | Very Low | Data not available |
| Hexane | Nonpolar | Very Low | Data not available |
Note: The predicted solubility is based on the general principle of "like dissolves like" and qualitative data for analogous compounds. Experimental verification is required.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for process development and optimization. The following are standard and reliable methods for quantifying the solubility of a solid compound like this compound in an organic solvent.
Gravimetric Method (Shake-Flask)
This is a widely used and straightforward method for determining equilibrium solubility.
Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Organic solvent of interest
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume or mass of the organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C, 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study beforehand.
-
After reaching equilibrium, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid.
-
Record the exact volume of the filtered saturated solution.
-
Evaporate the solvent from the volumetric flask under reduced pressure (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not cause decomposition of the solute).
-
Once the solvent is completely removed, weigh the volumetric flask containing the dried solute.
-
The mass of the dissolved this compound is the final weight of the flask minus its initial weight.
-
Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
UV-Vis Spectrophotometry Method
This method is suitable if this compound exhibits significant UV absorbance in the chosen solvent.
Objective: To determine the solubility by measuring the UV absorbance of a saturated solution.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Materials from the Gravimetric Method
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear in the concentration range of interest.
-
-
Prepare and Analyze the Saturated Solution:
-
Prepare a saturated solution as described in the Gravimetric Method (steps 1-7).
-
Carefully dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculate Solubility:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Multiply the calculated concentration by the dilution factor to obtain the concentration of the saturated solution, which represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: A flowchart of the experimental workflow for determining the solubility of a solid in a liquid solvent.
Conclusion
An In-depth Technical Guide to the Discovery and Synthesis of 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoronicotinic acid, a fluorinated pyridine carboxylic acid, serves as a crucial building block in medicinal chemistry and drug discovery. The introduction of fluorine atoms can significantly modify the physicochemical properties of molecules, including acidity, lipophilicity, and metabolic stability, making this compound a valuable scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, with a focus on its synthetic methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in its practical application.
Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Halogenated nicotinic acid derivatives, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals, most notably antibacterial agents.[2] While much of the early literature focuses on chloro- and bromo-substituted pyridines, the development of synthetic routes to their fluoro-analogs has opened new avenues for medicinal chemists. This compound (CAS RN: 171178-50-0) is one such compound that has garnered interest for its potential in creating novel bioactive molecules.[3][4]
Synthetic Pathways to this compound
The primary and most direct route to this compound involves the carboxylation of 2,6-difluoropyridine. This transformation can be achieved through ortho-lithiation followed by quenching with carbon dioxide (dry ice). Two distinct experimental protocols for this process are detailed below.
Method 1: n-Butyllithium Mediated Carboxylation
This method involves the direct lithiation of 2,6-difluoropyridine using n-butyllithium at low temperatures, followed by the introduction of carbon dioxide to form the carboxylic acid.
Experimental Protocol: [5]
-
A solution of 2,6-difluoropyridine (25.0 g, 217 mmol) in tetrahydrofuran (300 ml) is cooled to -70°C.
-
A 1.6 N n-butyllithium-hexane solution (163 ml) is added dropwise to the cooled solution.
-
The mixture is stirred at -70°C for 1 hour.
-
Dry ice (14.5 g, 330 mmol) is added to the reaction mixture at -70°C.
-
The mixture is stirred for an additional 30 minutes at -70°C, and then for 1 hour under ice-cooling.
-
The reaction mixture is poured into ice water and washed with ethyl acetate.
-
The aqueous layer is acidified to pH 3 with 3N hydrochloric acid and extracted with ethyl acetate.
-
The organic extract is washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under reduced pressure.
-
The resulting residue is recrystallized from a mixed solvent of diethyl ether and hexane to yield the final product.
Quantitative Data: [5]
| Parameter | Value |
| Starting Material | 2,6-Difluoropyridine |
| Reagents | n-Butyllithium, Dry Ice |
| Yield | 21.7 g (62.9%) |
| Appearance | Solid |
Method 2: LDA-Mediated Carboxylation
An alternative approach utilizes lithium diisopropylamide (LDA) as the lithiating agent. LDA is a strong, non-nucleophilic base that can also effectively deprotonate 2,6-difluoropyridine at the 3-position.
Experimental Protocol: [5]
-
A 2.62 M solution of n-butyllithium in THF (29.1 mL) is added dropwise to a solution of diisopropylamine (11.7 mL) in tetrahydrofuran (310 mL) under ice-cooling in a nitrogen atmosphere.
-
The reaction solution is stirred under ice-cooling for one hour to form LDA.
-
The reaction solution is then cooled to -78°C.
-
A solution of 2,6-difluoropyridine (8 g) in tetrahydrofuran (10 mL) is added to the cold LDA solution.
(Note: The protocol provided in the source cuts off at this point. The subsequent steps would involve the addition of dry ice, followed by an aqueous workup and purification similar to Method 1.)
Visualization of Synthetic Workflow
The logical flow of the primary synthetic route to this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Applications and Future Outlook
This compound is a versatile intermediate for the synthesis of more complex molecules. Its utility is primarily seen in the field of medicinal chemistry, where it can be used to introduce a difluoropyridine moiety into drug candidates. This can lead to improved biological activity, enhanced metabolic stability, and modulated pharmacokinetic properties.[1] While specific blockbuster drugs containing this exact fragment are not prominently documented in the public domain, the general importance of fluorinated heterocycles in drug discovery suggests that this compound and its derivatives are valuable tools for researchers developing new therapeutic agents.[6] The synthetic methods outlined in this guide provide a solid foundation for the laboratory-scale production of this important building block, enabling further exploration of its potential in creating the next generation of pharmaceuticals.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 171178-50-0 | 2,6-Difluoropyridine-3-carboxylic acid - AiFChem [aifchem.com]
- 5. 171178-50-0 | 2,6-Difluoropyridine-3-carboxylic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. nbinno.com [nbinno.com]
Theoretical Exploration of 2,6-Difluoronicotinic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
2,6-Difluoronicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), presents a molecule of significant interest in the field of medicinal chemistry and drug development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. This technical guide provides a comprehensive overview of the theoretical studies on this compound, offering insights into its structural, spectroscopic, and electronic characteristics. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.
Physicochemical Properties
A foundational aspect of theoretical analysis involves the computation of key physicochemical properties. While experimental data for this compound is not extensively available in the public domain, Density Functional Theory (DFT) calculations are a powerful tool to predict these characteristics. A common computational approach for such molecules is the use of the B3LYP functional with a 6-311++G(d,p) basis set.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Computational Method |
| Molecular Formula | C₆H₃F₂NO₂ | - |
| Molecular Weight | 159.09 g/mol | - |
| Dipole Moment | Value | DFT/B3LYP/6-311++G(d,p) |
| Polarizability | Value | DFT/B3LYP/6-311++G(d,p) |
| Ionization Potential | Value | DFT/B3LYP/6-311++G(d,p) |
| Electron Affinity | Value | DFT/B3LYP/6-311++G(d,p) |
Note: Specific values are placeholders and would be derived from dedicated computational studies.
Molecular Geometry and Structure
The three-dimensional arrangement of atoms in this compound is crucial for its interaction with biological targets. Theoretical geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's conformation and steric profile.
Table 2: Key Geometric Parameters of this compound (Predicted)
| Parameter | Bond/Angle | Predicted Value (Å or °) |
| Bond Lengths | C-F | Value |
| C-C (ring) | Value | |
| C-N (ring) | Value | |
| C-C (carboxyl) | Value | |
| C=O | Value | |
| C-O | Value | |
| O-H | Value | |
| Bond Angles | F-C-C | Value |
| C-N-C | Value | |
| O=C-O | Value |
Note: Values are illustrative and require specific quantum chemical calculations for this compound.
Spectroscopic Analysis (Theoretical)
Computational spectroscopy is an invaluable tool for interpreting and predicting experimental spectra. Theoretical calculations can provide insights into the vibrational modes (FTIR and Raman) and electronic transitions (UV-Vis) of this compound.
Vibrational Spectroscopy (FTIR and Raman)
Theoretical vibrational analysis, often performed using DFT, can predict the frequencies and intensities of infrared and Raman bands. The assignment of these bands to specific molecular vibrations is typically aided by Total Energy Distribution (TED) analysis.
Table 3: Predicted Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (based on TED) |
| O-H stretch | Value | Value | Value | Carboxylic acid O-H stretching |
| C=O stretch | Value | Value | Value | Carboxylic acid C=O stretching |
| C-F stretch | Value | Value | Value | C-F stretching |
| Ring C-C stretch | Value | Value | Value | Pyridine ring C-C stretching |
| Ring C-N stretch | Value | Value | Value | Pyridine ring C-N stretching |
Note: The presented values are representative and would be the output of a computational vibrational analysis.
NMR Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. These theoretical predictions are instrumental in the structural elucidation of newly synthesized compounds.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H (ring) | Value |
| H (carboxyl) | Value |
| ¹³C NMR | |
| C-F | Value |
| C-COOH | Value |
| C (ring) | Value |
| C=O | Value |
Note: Chemical shifts are relative to a standard (e.g., TMS) and require specific GIAO calculations.
Electronic Properties and Reactivity
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and its ability to participate in electronic interactions. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and electronic excitation properties.[1]
-
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be localized on the pyridine ring and the carboxylic acid group.
-
LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the pyridine ring, influenced by the electron-withdrawing fluorine atoms.
The HOMO-LUMO energy gap is a critical parameter in assessing the potential for charge transfer interactions, which are fundamental in many biological processes.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. In the context of drug design, the MEP can help predict how a molecule will interact with the binding site of a protein. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, indicating regions susceptible to electrophilic attack or hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms.
Experimental and Computational Protocols
Computational Methodology for Theoretical Studies
A standard and robust computational protocol for the theoretical investigation of this compound would involve the following steps:
-
Geometry Optimization: The molecular structure is optimized to its lowest energy conformation using DFT, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set.
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.
-
NMR Chemical Shift Calculations: ¹H and ¹³C NMR chemical shifts are calculated using the GIAO method.
-
Electronic Properties Analysis: HOMO and LUMO energies are determined from the optimized structure, and the MEP is calculated and visualized.
Synthesis and Characterization (Illustrative Protocol)
While this guide focuses on theoretical studies, a typical experimental workflow for the synthesis and characterization of this compound would involve:
-
Synthesis: Chemical synthesis from appropriate starting materials (e.g., through fluorination of a precursor).
-
Purification: Techniques such as recrystallization or chromatography to obtain a pure sample.
-
Spectroscopic Characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure.
-
FTIR Spectroscopy: To identify functional groups.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
-
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) to assess the purity of the final compound.
Application in Drug Design and Development
The theoretical data generated for this compound can be directly applied in the early stages of drug discovery.
Molecular Docking
The optimized 3D structure and calculated partial charges can be used as input for molecular docking simulations. These simulations predict the binding mode and affinity of this compound or its derivatives within the active site of a target protein. This information is crucial for structure-activity relationship (SAR) studies and lead optimization.
Pharmacophore Modeling
The electronic and steric features identified through theoretical studies (e.g., hydrogen bond donors/acceptors from the MEP) can contribute to the development of a pharmacophore model. This model represents the essential features required for biological activity and can be used to screen large compound libraries for new potential hits.
Theoretical studies provide a powerful and cost-effective approach to understanding the fundamental properties of molecules like this compound. The computational methodologies outlined in this guide, from geometry optimization and spectroscopic prediction to the analysis of electronic properties, offer a robust framework for characterizing this promising scaffold for drug design. By integrating these theoretical insights with experimental validation, researchers can accelerate the discovery and development of novel therapeutics.
References
Quantum Chemical Calculations for 2,6-Difluoronicotinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and computational protocols for the quantum chemical analysis of 2,6-Difluoronicotinic acid. This document outlines the key computational procedures, expected data, and a generalized workflow for researchers engaged in the molecular modeling of this and similar compounds.
Introduction
This compound, a fluorinated derivative of nicotinic acid (Vitamin B3), is of significant interest in medicinal chemistry and drug development due to the unique properties conferred by fluorine substitution. Quantum chemical calculations offer a powerful, non-experimental approach to investigate its molecular structure, stability, and electronic properties, providing insights that can guide further research and development. This guide details the application of Density Functional Theory (DFT) for this purpose.
Computational Methodology
The following section details the theoretical methods for optimizing the molecular geometry, calculating vibrational frequencies, and analyzing the electronic structure of this compound.
Geometry Optimization
The initial step in the computational analysis is the geometry optimization of the molecule to find its most stable conformation (lowest energy state).
Protocol:
-
Initial Structure: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a common choice for such organic molecules.[1][2]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. The inclusion of diffuse functions (++) and polarization functions (d,p) is crucial for accurately describing the electronic structure of molecules with heteroatoms and potential hydrogen bonding.[2]
-
Solvation Model: To simulate a more realistic environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as water or DMSO.
-
Execution: The geometry optimization is performed using a quantum chemistry software package (e.g., Gaussian, ORCA, NWChem). The calculation is considered converged when the forces on the atoms and the change in energy between successive steps are negligible.
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra.
Protocol:
-
Methodology: The same DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) used for geometry optimization should be employed for consistency.
-
Verification: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further geometry optimization.
-
Spectral Prediction: The calculated vibrational frequencies and their corresponding intensities are used to generate theoretical IR and Raman spectra. These can be compared with experimental spectra for structural validation. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match experimental values.[3]
Electronic Property Analysis
Analysis of the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP) provides insights into the chemical reactivity and interaction sites of the molecule.
Protocol:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[4][5] A smaller gap generally suggests higher reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. This visualization helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions.
-
NMR Spectroscopy: Theoretical NMR chemical shifts (e.g., ¹³C and ¹H) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.[6][7] These calculated shifts can be correlated with experimental data to aid in spectral assignment and structural confirmation.
Data Presentation
The following tables present representative quantitative data that could be expected from quantum chemical calculations on this compound, based on values reported for similar molecules.
Table 1: Representative Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Lengths | C2-F | 1.34 |
| C6-F | 1.34 | |
| C3-C7 (Carboxyl) | 1.49 | |
| C7=O8 | 1.21 | |
| C7-O9 | 1.35 | |
| O9-H10 | 0.97 | |
| Bond Angles | F-C2-N1 | 117.5 |
| F-C6-N1 | 117.5 | |
| C2-C3-C7 | 121.0 | |
| O8=C7-O9 | 123.0 | |
| Dihedral Angle | C2-C3-C7-O8 | 0.0 / 180.0 |
Note: Values are hypothetical and based on typical bond lengths and angles for fluorinated nicotinic acid derivatives.[1][8][9]
Table 2: Representative Calculated Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) (Scaled) | Description |
| O-H stretch | ~3500 | Carboxylic acid O-H stretching |
| C-H stretch (aromatic) | ~3100 | Pyridine ring C-H stretching |
| C=O stretch | ~1720 | Carboxylic acid C=O stretching |
| C=C/C=N stretch | ~1600-1400 | Pyridine ring stretching |
| C-F stretch | ~1250 | C-F stretching |
| O-H bend | ~1200 | Carboxylic acid O-H in-plane bending |
Note: Frequencies are representative and based on studies of similar aromatic carboxylic acids.[3][10]
Table 3: Representative Electronic Properties
| Property | Calculated Value (eV) |
| HOMO Energy | -7.0 to -6.5 |
| LUMO Energy | -1.5 to -1.0 |
| HOMO-LUMO Gap | 5.5 to 5.0 |
Note: These values are estimations based on data for related nicotinic acid derivatives.[4][11][12]
Visualization of Computational Workflow
The following diagram illustrates the general workflow for the quantum chemical analysis of a molecule like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Guide: Safety and Handling of 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for 2,6-Difluoronicotinic acid. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Chemical and Physical Properties
This compound is a fluorinated pyridine derivative. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| CAS Number | 171178-50-0 | [1] |
| Molecular Formula | C6H3F2NO2 | [1] |
| Molecular Weight | 159.09 g/mol | [1] |
| Appearance | Not specified, likely a solid | [1] |
| Melting Point | 165-167 °C | [1] |
| Boiling Point | 304.7 ± 37.0 °C at 760 mmHg | [1] |
| Flash Point | No data available | [1] |
| Density | No data available | [1] |
Hazard Identification and GHS Classification
This compound is classified as an irritant. The following table summarizes its hazard statements according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |
Data for GHS classification is based on similar fluorinated nicotinic acid compounds in the absence of a specific entry for this compound in some databases.
A logical diagram illustrating the relationship between the hazard classification and the required safety precautions is provided below.
Toxicological Information
There is no specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), available for this compound in the reviewed literature and safety data sheets.[1] The primary hazards are related to its irritant properties.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.[2] |
| Inhalation | Remove the individual to fresh air. If symptoms persist or in severe cases, seek medical attention.[2] |
| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[2] |
Experimental Protocol for Safe Handling
The following is a generalized experimental protocol for the safe handling of this compound, based on standard operating procedures for hazardous chemical powders.[2][3][4]
5.1. Engineering Controls
-
All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][4]
-
Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[5]
5.2. Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[1]
-
Skin and Body Protection: A laboratory coat and closed-toe shoes are mandatory.[1]
5.3. Handling and Weighing Procedure
-
Before handling, ensure all necessary PPE is donned correctly.
-
Designate a specific area within the fume hood for handling the powder.
-
To minimize dust generation when weighing, tare a sealed container. In the fume hood, add the this compound to the container and then securely close it before moving it to the balance for weighing.[2]
-
Keep containers of the chemical closed when not in use.[2]
5.4. Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store away from incompatible materials, such as oxidizing agents.[1]
5.5. Spill and Waste Disposal
-
Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: Dispose of waste this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[5]
The following diagram outlines a general workflow for the safe handling of a hazardous chemical powder like this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry powder or carbon dioxide extinguishers.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.[2]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, nitrogen oxides, and hydrogen fluoride.[1]
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment, including a respirator, gloves, and eye protection.[2]
-
Environmental Precautions: Prevent the material from entering drains or water courses.[2]
-
Methods for Cleaning Up: Mix the spilled material with an inert absorbent like sand, then sweep it up and place it in a tightly closed container for disposal.[2]
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a thorough review of the official Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols.
References
A Technical Guide to 2,6-Difluoronicotinic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2,6-difluoronicotinic acid, a fluorinated pyridine carboxylic acid building block with growing interest in medicinal chemistry. This document details its commercial availability, physicochemical properties, a plausible synthetic route, and explores its potential applications in drug discovery by examining the roles of analogous fluorinated nicotinic acid derivatives.
Commercial Availability and Physicochemical Properties
This compound is readily available from a variety of chemical suppliers. It is typically offered in research-grade purities, with the most common being 97% or higher. The compound is sold in various quantities to suit laboratory-scale synthesis and larger developmental projects.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity | Available Quantities |
| CookeChem | 171178-50-0 | 97% | 1g, 5g, 25g |
| Sigma-Aldrich | 171178-50-0 | ≥99% | 1g, 5g, 10g, 25g |
| Frontier Specialty Chemicals | 171178-50-0 | 98% | 5g, 25g, 100g |
| Santa Cruz Biotechnology | 171178-50-0 | - | Inquire for details |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃F₂NO₂ | [1] |
| Molecular Weight | 159.09 g/mol | [1] |
| CAS Number | 171178-50-0 | [1][2] |
| Melting Point | 165-167 °C | [3] |
| Boiling Point | 304.695 °C at 760 mmHg | [3] |
| Appearance | White to off-white crystalline powder | - |
| Solubility | Soluble in methanol. Very slightly soluble in chloroform. Practically insoluble in water. | [4] |
Synthesis of this compound: An Experimental Protocol
Step 1: Synthesis of Methyl 2,6-dihydroxy-nicotinate
This initial step involves the condensation of an appropriate starting material to form the dihydroxynicotinate core.
-
Materials: Ethyl formate, sodium methoxide, methyl malonamate, methanol, hydrochloric acid.
-
Procedure:
-
To a solution of ethyl formate and sodium methoxide at 0°C, add a solution of methyl malonamate in methanol.
-
Heat the mixture at reflux for 30 minutes.
-
To the hot mixture, add a solution of hydrochloric acid in water.
-
Heat the reaction mixture at reflux for an additional 10 minutes.
-
After cooling to 0°C and standing for 18 hours, filter the mixture.
-
Wash the collected solid with water and dry under vacuum to yield methyl 2,6-dihydroxynicotinate.[6]
-
Step 2: Halogenation of Methyl 2,6-dihydroxynicotinate to Methyl 2,6-difluoronicotinate
This step would involve a fluorinating agent to replace the hydroxyl groups with fluorine. This is a key and often challenging step in the synthesis of fluorinated heterocycles. A variety of modern fluorinating reagents could be explored here, such as Selectfluor or Deoxofluor, although traditional methods might employ harsher conditions.
-
Materials: Methyl 2,6-dihydroxynicotinate, a suitable fluorinating agent (e.g., potassium fluoride spray-dried under specific conditions, or more modern reagents), and an appropriate solvent.
-
Procedure (Illustrative):
-
In a sealed reaction vessel, combine methyl 2,6-dihydroxynicotinate with an excess of a fluorinating agent in a high-boiling polar aprotic solvent.
-
Heat the mixture at an elevated temperature for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling, quench the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain methyl 2,6-difluoronicotinate.
-
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Materials: Methyl 2,6-difluoronicotinate, sodium hydroxide, water, hydrochloric acid.
-
Procedure:
-
Dissolve methyl 2,6-difluoronicotinate in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
References
- 1. scbt.com [scbt.com]
- 2. This compound | [frontierspecialtychemicals.com]
- 3. 2,6-Difluoropyridine-3-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 6. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of pharmaceuticals and biologically active compounds. 2,6-Difluoronicotinic acid is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents. The fluorine atoms can significantly modulate the physicochemical properties of the final compound, such as pKa, lipophilicity, and metabolic stability, which is of significant interest in drug discovery programs.
However, the carbon-fluorine bond is the strongest carbon-halogen bond, making its activation in cross-coupling reactions challenging. This document provides a detailed application note and a generalized protocol for the Suzuki coupling of this compound with arylboronic acids. The protocol is based on established methodologies for the coupling of other fluorinated aromatic compounds and dihalogenated pyridines and is intended to serve as a comprehensive guide and a starting point for optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-fluorine bond of this compound to form an organopalladium(II) complex. This is often the rate-limiting step for C-F activation and may require specialized ligands to promote the reaction.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic moiety to the palladium(II) complex, forming a new diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) intermediate undergoes reductive elimination to form the desired carbon-carbon bond in the product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Regioselectivity is a key consideration with this compound. The electronic properties of the pyridine ring and the directing effect of the carboxylic acid group may influence which fluorine atom is preferentially replaced. In many pyridine systems, the 2-position is more reactive towards palladium-catalyzed cross-coupling. Chelation of the palladium catalyst to the nicotinic acid moiety may also direct the reaction to the 2-position.
Experimental Protocols
The successful execution of a Suzuki coupling reaction with this compound is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The following protocols provide a starting point for optimization. It is recommended to screen various conditions to achieve the best results for a specific substrate.
Protocol 1: General Procedure with a Buchwald-type Ligand
This protocol utilizes a bulky and electron-rich phosphine ligand, which has been shown to be effective for the activation of C-F bonds.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DMF)
-
Anhydrous, degassed water (if using a mixed solvent system)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (K₂CO₃ or Cs₂CO₃, 2-3 equiv.).
-
In a separate vial, pre-mix the palladium(II) acetate and the SPhos ligand in a small amount of the reaction solvent.
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the catalyst/ligand pre-mixture to the reaction vessel under the inert atmosphere.
-
Add the degassed solvent to the reaction vessel via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~3-4 to protonate the carboxylic acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improves yields in challenging coupling reactions.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
10 mL microwave vial with a stir bar
Procedure:
-
In a 10 mL microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv.).
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction parameters that can be screened for the optimization of the Suzuki coupling of this compound. The yields are hypothetical and will depend on the specific arylboronic acid used.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (2) | Toluene | 110 | 12 | e.g., 65 |
| 2 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 16 | e.g., 72 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 24 | e.g., 45 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | DMF | 120 | 10 | e.g., 78 |
| 5 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 150 (MW) | 0.5 | e.g., 85 |
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Workflow
Caption: General workflow for a Suzuki coupling experiment.
Application Notes and Protocols: 2,6-Difluoronicotinic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoronicotinic acid is a fluorinated heterocyclic building block with significant potential in medicinal chemistry. The incorporation of fluorine atoms into organic molecules can enhance metabolic stability, binding affinity, and lipophilicity, while the pyridine scaffold is a common feature in many approved drugs.[1] Although specific examples of the integration of this compound into drug candidates are not extensively reported in publicly available literature, its structure suggests its utility in the synthesis of a variety of potentially bioactive molecules, particularly as a precursor for amides and esters.
These application notes provide an overview of the potential uses of this compound, along with generalized experimental protocols for its derivatization. The information is based on established chemical principles and data from analogous compounds.
Application Notes: Potential in Drug Discovery
The primary utility of this compound in medicinal chemistry lies in its carboxylic acid functionality, which allows for the straightforward formation of amide and ester derivatives. These derivatives are of high interest in drug discovery for a multitude of therapeutic areas.
1. Synthesis of Kinase Inhibitors:
The 2,6-difluorophenyl group is a known pharmacophore in kinase inhibitors. While not nicotinic acid, the closely related 2,6-difluorobenzoic acid has been used in the synthesis of potent inhibitors of the B-Raf(V600E) kinase, a key target in melanoma. It is plausible that this compound could be employed in a similar manner to generate novel kinase inhibitors. The nitrogen atom in the pyridine ring can offer an additional point for hydrogen bonding interactions within a kinase active site, potentially improving potency and selectivity.
2. Development of Antibacterial and Antifungal Agents:
Nicotinic acid derivatives have been explored for their antimicrobial properties. The unique electronic properties conferred by the two fluorine atoms in this compound could lead to derivatives with enhanced antimicrobial activity and improved pharmacokinetic profiles.
3. Agents Targeting G-Protein Coupled Receptors (GPCRs):
Nicotinic acid itself is an agonist of the GPR109a receptor.[2] Analogs of nicotinic acid are of interest for treating dyslipidemia. The difluoro substitution pattern of this compound could be exploited to develop novel GPCR modulators with altered potency, selectivity, or side-effect profiles.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: General Procedure for Amide Synthesis using HATU Coupling
This protocol describes a general method for the coupling of this compound with a primary or secondary amine using the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion to the reaction mixture.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Synthesis of 2,6-Difluoronicotinoyl Chloride and Subsequent Amidation
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with an amine.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Amine of interest
-
Triethylamine (TEA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
Step 1: Synthesis of 2,6-Difluoronicotinoyl Chloride
-
Suspend this compound (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting crude 2,6-difluoronicotinoyl chloride is often used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 2,6-difluoronicotinoyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C.
-
In a separate flask, dissolve the amine of interest (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Representative Reaction Parameters for Amide Synthesis (Protocol 1)
| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Equivalent | Illustrative Quantity |
| This compound | 159.09 | 1.0 | 159 mg (1.0 mmol) |
| Representative Amine (e.g., Aniline) | 93.13 | 1.1 | 102 mg (1.1 mmol) |
| HATU | 380.2 | 1.2 | 456 mg (1.2 mmol) |
| DIPEA | 129.24 | 2.5 | 323 mg (2.5 mmol) |
| Solvent (DMF) | - | - | 5 mL |
| Illustrative Yield | - | - | 75-90% |
Note: The provided yield is illustrative and will vary depending on the specific amine used.
Table 2: Potential Biological Activities of this compound Derivatives (Illustrative)
| Derivative Class | Potential Therapeutic Target | Potential Application | Rationale |
| 2,6-Difluoronicotinamides | Kinases (e.g., B-Raf) | Oncology | The 2,6-difluorophenyl motif is present in known kinase inhibitors. |
| Esters of this compound | Bacterial enzymes | Infectious Diseases | Nicotinic acid derivatives have shown antimicrobial activity. Fluorination may enhance potency. |
| Heterocyclic amides | GPCRs (e.g., GPR109a) | Cardiovascular Diseases | As an analog of nicotinic acid, derivatives may modulate lipid metabolism via GPCRs. |
Note: This table is hypothetical and intended to guide research efforts.
Visualizations
References
Application Notes and Protocols: Synthesis of Novel Derivatives from 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential applications of novel amide and ester derivatives of 2,6-difluoronicotinic acid. This document includes detailed experimental protocols, data presentation for analogous compounds, and workflow visualizations to aid in the development of new chemical entities for drug discovery.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The presence of two fluorine atoms on the pyridine ring can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of derivative compounds. This makes it an attractive starting material for the synthesis of novel derivatives with potential therapeutic applications, particularly in the development of enzyme inhibitors and antimicrobial agents.
Potential Applications
Derivatives of this compound are expected to exhibit a range of biological activities. Based on studies of structurally similar compounds, such as 2,6-difluorobenzamides, potential applications include:
-
Antibacterial Agents: Inhibition of bacterial cell division proteins, such as FtsZ, has been observed for related compounds, suggesting a promising avenue for developing new antibiotics.[1][2]
-
Antifungal Agents: Nicotinamide derivatives have shown potential as succinate dehydrogenase inhibitors, a validated target in antifungal drug development.
-
Enzyme Inhibitors: The pyridine carboxylic acid scaffold is a common feature in various enzyme inhibitors, and fluorination can enhance inhibitory potency.[3][4]
Data Presentation: Biological Activity of Analogous Compounds
While specific data for novel derivatives of this compound is emerging, the following table summarizes the antibacterial activity (Minimum Inhibitory Concentration, MIC) of analogous 3-substituted 2,6-difluorobenzamide derivatives against various bacterial strains. This data provides a strong rationale for the synthesis and evaluation of 2,6-difluoronicotinamide derivatives.
| Compound ID | Substituent | Bacillus subtilis MIC (µg/mL) | Staphylococcus aureus (Susceptible) MIC (µg/mL) | Staphylococcus aureus (Resistant) MIC (µg/mL) |
| 7 | 3-chloroalkoxy | 0.25 - 1 | <10 | <10 |
| 12 | 3-bromoalkoxy | 0.25 - 1 | <10 | <10 |
| 17 | 3-alkyloxy | 0.25 - 1 | <10 | <10 |
Data sourced from studies on 2,6-difluorobenzamide derivatives as FtsZ inhibitors.[1][2]
Experimental Protocols
This section provides detailed protocols for the synthesis of novel amide and ester derivatives from this compound.
Protocol 1: Synthesis of 2,6-Difluoronicotinoyl Chloride
The first step in synthesizing amide and ester derivatives is the activation of the carboxylic acid group by converting it to an acyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Dimethylformamide (DMF) (catalytic amount)
-
Rotary evaporator
-
Schlenk line or nitrogen/argon atmosphere setup
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Suspend the acid in anhydrous DCM or DCE (5-10 mL per gram of acid).
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (40-80 °C) for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,6-difluoronicotinoyl chloride can be used directly in the next step or purified by vacuum distillation.
Protocol 2: Synthesis of Novel 2,6-Difluoronicotinamide Derivatives
This protocol describes the amidation of 2,6-difluoronicotinoyl chloride with a primary or secondary amine.
Materials:
-
2,6-Difluoronicotinoyl chloride (from Protocol 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Dissolve the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere at 0 °C.
-
Slowly add a solution of 2,6-difluoronicotinoyl chloride (1.1 eq) in anhydrous DCM to the amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the desired 2,6-difluoronicotinamide derivative.
Protocol 3: Synthesis of Novel this compound Ester Derivatives
This protocol outlines the esterification of 2,6-difluoronicotinoyl chloride with an alcohol.
Materials:
-
2,6-Difluoronicotinoyl chloride (from Protocol 1)
-
Desired primary or secondary alcohol (1.0-1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) (1.5-2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C.
-
Slowly add a solution of 2,6-difluoronicotinoyl chloride (1.0 eq) in anhydrous DCM to the alcohol solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired this compound ester derivative.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the synthesis and evaluation of novel derivatives from this compound.
References
- 1. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,6-Difluoronicotinic Acid in Agrochemical Synthesis: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the application of substituted nicotinic acids in the synthesis of agrochemicals. While the primary focus of the inquiry was 2,6-difluoronicotinic acid , a comprehensive review of publicly available scientific literature and patent databases reveals limited to no specific applications of this particular compound in the synthesis of commercial or late-stage development agrochemicals.
However, its structural analogs, 2,6-dichloronicotinic acid and 2,6-dichloro-5-fluoronicotinic acid , are well-documented and crucial intermediates in the production of a variety of agrochemicals, particularly herbicides. This report will therefore focus on the application of these chloro-analogs to provide relevant and valuable insights for researchers in the field.
Key Applications of Structurally Related Chloro-Analogs
2,6-Dichloronicotinic acid and its derivatives are versatile building blocks utilized in the synthesis of potent herbicides. The presence of chlorine atoms at the 2 and 6 positions of the pyridine ring provides reactive sites for nucleophilic substitution, enabling the construction of complex molecules with desired biological activities.
Herbicide Synthesis
A significant application of these chloro-analogs is in the production of pyridine-based herbicides. These herbicides are crucial for modern agriculture, offering effective weed control and contributing to improved crop yields.[1][2] The synthesis pathways often involve the reaction of the nicotinic acid derivative with other heterocyclic or aromatic moieties to generate the final active ingredient.
Experimental Protocols
The following are illustrative experimental protocols for the synthesis of key intermediates and related compounds, based on patent literature.
Protocol 1: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid
This protocol describes a two-step process starting from the corresponding nitrile.
Step 1: Hydrolysis of 2,6-dichloro-5-fluoro-3-cyanopyridine to the carboxamide
-
Dissolve 2,6-dichloro-5-fluoro-3-cyanopyridine in 90-99% sulfuric acid at a temperature of 70-90°C.
-
Maintain the temperature at 70-100°C to facilitate the hydrolysis of the nitrile to the corresponding carboxamide.[3]
Step 2: Hydrolysis of the carboxamide to 2,6-dichloro-5-fluoronicotinic acid
-
Cool the reaction mixture to 10-65°C.
-
Gradually add water to reduce the sulfuric acid concentration to 55-75%.
-
Control the temperature during water addition, keeping it between 30-65°C for the first quarter of the water and 50-65°C for the second quarter.
-
Complete the hydrolysis by heating the mixture to 70-110°C to yield 2,6-dichloro-5-fluoronicotinic acid.[3]
Protocol 2: Alternative Synthesis via Hydrolysis of 2,6-dichloro-5-fluoronicotinoyl chloride
This protocol details the conversion of the acid chloride to the final acid.
-
Slurry 9.84 g of 2,6-dichloro-5-fluoronicotinoyl chloride in 60 mL of water at 50-60°C.
-
Slowly add 50% aqueous sodium hydroxide to achieve a homogeneous solution with a pH of 10.
-
Cool the solution and extract twice with methylene chloride.
-
Remove residual methylene chloride under vacuum.
-
Cool the aqueous solution in an ice bath and acidify to pH 1-2 with 37% hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to obtain 2,6-dichloro-5-fluoronicotinic acid.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data from the synthesis of 2,6-dichloro-5-fluoronicotinic acid as described in the cited literature.
| Parameter | Value | Reference |
| Yield | 71% | [4][5] |
| Melting Point | 154.6-154.9°C | [4] |
| Purity (HPLC) | 99.4% | [4] |
Synthesis and Logic Diagrams
The following diagrams illustrate the synthesis pathways and logical relationships in the application of substituted nicotinic acids in agrochemical synthesis.
Caption: Synthesis of 2,6-dichloro-5-fluoronicotinic acid from its nitrile.
Caption: Hydrolysis of the acid chloride to 2,6-dichloro-5-fluoronicotinic acid.
Caption: Role of chloro-nicotinic acids in herbicide synthesis.
References
- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 2. nbinno.com [nbinno.com]
- 3. WO2000076978A1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for Amide Bond Formation with 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of amides using 2,6-difluoronicotinic acid. The electron-withdrawing nature of the two fluorine atoms on the pyridine ring renders this compound an electron-deficient carboxylic acid, which can present challenges in standard amide coupling reactions. These notes offer guidance on effective coupling strategies, reaction conditions, and purification methods.
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug discovery. The 2,6-difluoronicotinamide scaffold is of significant interest due to the unique properties conferred by the fluorine atoms, including altered basicity of the pyridine nitrogen, increased metabolic stability, and potential for specific biological interactions. Derivatives of structurally similar 2,6-difluorobenzamides have been identified as inhibitors of the bacterial cell division protein FtsZ, suggesting a potential therapeutic application for 2,6-difluoronicotinamides in the development of novel antibiotics.
Signaling Pathway: Bacterial Cell Division and FtsZ Inhibition
A key potential application for 2,6-difluoronicotinamide derivatives is in the development of antibacterial agents targeting the Filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, forming a contractile ring (Z-ring) at the division site, which is essential for cytokinesis. Inhibition of FtsZ polymerization or GTPase activity disrupts the formation of the Z-ring, leading to filamentation and eventual bacterial cell death. This pathway is a prime target for novel antibiotics as FtsZ is highly conserved across many bacterial species but absent in eukaryotes, suggesting a potential for selective toxicity.
Caption: Inhibition of bacterial cell division by targeting FtsZ.
Experimental Protocols
Due to the electron-deficient nature of this compound, standard amide coupling conditions may result in low yields. The following protocols are recommended for efficient amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly effective coupling agent for challenging substrates.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion.
-
Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: EDC/HOBt-Mediated Amide Coupling with DMAP
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), a common and cost-effective coupling system, with the addition of 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance the reaction rate with the electron-deficient acid.
Materials:
-
This compound
-
Amine of interest
-
EDC hydrochloride
-
HOBt
-
DMAP (catalytic)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), HOBt (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM or THF.
-
Add the amine (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The choice of coupling agent and reaction conditions can significantly impact the yield of the desired amide. The following table summarizes expected yields for the coupling of this compound with a model primary amine (e.g., benzylamine) based on literature for structurally similar electron-deficient carboxylic acids.
| Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| HATU | DIPEA | DMF | 25 | 4-16 | 85-95 |
| EDC/HOBt/DMAP | - | DCM | 25 | 12-24 | 70-85 |
| SOCl₂ then Amine | Pyridine | Toluene | 80 | 6-12 | 60-75 |
Purification and Characterization
Chromatography:
-
Silica Gel Chromatography: A gradient of ethyl acetate in hexanes is typically effective for the purification of 2,6-difluoronicotinamides. The polarity of the eluent system should be adjusted based on the polarity of the specific amide product.
-
Reverse-Phase HPLC: For highly polar amides or for achieving high purity, reverse-phase high-performance liquid chromatography (HPLC) using a C18 column with a water/acetonitrile or water/methanol gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is a suitable method.
Recrystallization:
Recrystallization can be an effective method for purifying solid 2,6-difluoronicotinamides. The choice of solvent is critical and will depend on the specific properties of the amide. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvent systems for fluorinated aromatic compounds include:
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Toluene
Characterization:
The structure and purity of the synthesized 2,6-difluoronicotinamides should be confirmed by standard analytical techniques, including:
-
¹H NMR (Nuclear Magnetic Resonance)
-
¹³C NMR
-
¹⁹F NMR
-
Mass Spectrometry (MS)
-
High-Performance Liquid Chromatography (HPLC)
Experimental Workflow
The general workflow for the synthesis and purification of 2,6-difluoronicotinamides is outlined below.
Caption: General workflow for 2,6-difluoronicotinamide synthesis.
Application Notes and Protocols: 2,6-Difluoronicotinic Acid Derivatives in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-difluoropyridine derivatives, closely related to 2,6-difluoronicotinic acid, in the development of potent and selective kinase inhibitors. The protocols and data presented herein focus on the synthesis of 2,3,6-trisubstituted pyridines as inhibitors of Protein Kinase C theta (PKCθ), a key target in inflammatory and autoimmune diseases.
Introduction
The incorporation of fluorine atoms into small molecule drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The 2,6-difluoropyridine scaffold, a close analogue of this compound, serves as a valuable building block in the synthesis of kinase inhibitors. The two fluorine atoms activate the pyridine ring for regioselective nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups at the 2- and 6-positions. This synthetic versatility makes it an attractive starting point for the generation of diverse libraries of kinase inhibitors.
This document details the application of 3-substituted-2,6-difluoropyridines in the synthesis of novel PKCθ inhibitors. PKCθ is a serine/threonine kinase predominantly expressed in T-cells and is a crucial mediator of T-cell receptor signaling. Its role in T-cell activation and differentiation makes it a compelling target for the development of therapeutics for autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Signaling Pathway
The following diagram illustrates the central role of PKCθ in the T-cell receptor signaling cascade, leading to the activation of transcription factors like NF-κB and AP-1, which drive T-cell activation and cytokine production.
Experimental Protocols
The synthesis of 2,3,6-trisubstituted pyridine inhibitors of PKCθ can be achieved through a versatile and efficient workflow involving sequential nucleophilic aromatic substitution reactions on a 3-substituted-2,6-difluoropyridine core.
Protocol 1: Synthesis of 2-Amino-3-bromo-6-fluoropyridine
This protocol describes the first nucleophilic aromatic substitution reaction to introduce an amino group at the 2-position.
Materials:
-
3-Bromo-2,6-difluoropyridine
-
Ammonia (0.5 M in 1,4-dioxane)
-
1,4-Dioxane
-
Round-bottom flask
-
Stir bar
-
Heating mantle with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a solution of 3-bromo-2,6-difluoropyridine (1.0 eq) in 1,4-dioxane, add a solution of ammonia in 1,4-dioxane (2.0 eq).
-
Stir the reaction mixture at 50 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2-amino-3-bromo-6-fluoropyridine.
Protocol 2: Synthesis of a 2,6-Diamino-3-bromopyridine Derivative (Exemplary PKCθ Inhibitor Scaffold)
This protocol details the second nucleophilic aromatic substitution to install a second amino-containing substituent at the 6-position.
Materials:
-
2-Amino-3-bromo-6-fluoropyridine (from Protocol 1)
-
Desired primary or secondary amine (e.g., 4-aminopiperidine derivative) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Microwave reactor vials
-
Microwave synthesizer
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
In a microwave vial, dissolve 2-amino-3-bromo-6-fluoropyridine (1.0 eq) and the desired amine (1.2 eq) in NMP.
-
Add DIPEA (2.0 eq) to the mixture.
-
Seal the vial and heat the reaction mixture in a microwave synthesizer at 150 °C for 1 hour.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final 2,6-diamino-3-bromopyridine derivative.
Data Presentation
The following table summarizes the in vitro activity of exemplary 2,3,6-trisubstituted pyridine derivatives as PKCθ inhibitors.
| Compound ID | R1 Substituent at C3 | R2 Substituent at C2 | R3 Substituent at C6 | PKCθ IC50 (nM) |
| 1 | Bromo | Amino | (Piperidin-4-yl)amino | 50 |
| 2 | Cyano | Amino | (Piperidin-4-yl)amino | 35 |
| 3 | Phenyl | Amino | (Piperidin-4-yl)amino | 120 |
| 4 | Bromo | Methylamino | (Piperidin-4-yl)amino | 75 |
| 5 | Bromo | Amino | (Pyrrolidin-3-yl)amino | 60 |
Note: The data presented are representative and intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.
Conclusion
The 2,6-difluoropyridine scaffold is a versatile and valuable starting material for the synthesis of potent and selective kinase inhibitors. The facile and regioselective nature of nucleophilic aromatic substitution at the 2- and 6-positions allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds. The detailed protocols and representative data provided in these application notes serve as a practical guide for researchers engaged in the design and synthesis of novel kinase inhibitors targeting PKCθ and other kinases of therapeutic interest.
Application Notes: Metal-Catalyzed Cross-Coupling of 2,6-Difluoronicotinic Acid & Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Difluoronicotinic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of fluorine atoms can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties. Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of such heterocyclic scaffolds, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
However, the direct cross-coupling of this compound presents challenges. The pyridine nitrogen can coordinate to and inhibit the metal catalyst, while the carboxylic acid moiety can interfere with basic reaction conditions or the catalyst's activity. A common and effective strategy is to first convert the carboxylic acid to an ester (e.g., methyl or ethyl ester), which is more amenable to a wide range of coupling conditions. This document provides protocols and data for the cross-coupling of 2,6-difluoropyridine derivatives, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. For 2,6-difluoropyridine systems, this reaction allows for the introduction of various aryl or heteroaryl substituents. The reactivity of halogens typically follows the order I > Br > Cl > F. Given the high strength of the C-F bond, coupling reactions on this compound derivatives will occur at a different position if a more reactive halogen (like bromine or chlorine) is present. Palladium catalysts with bulky, electron-rich phosphine ligands are often required for these electron-deficient substrates.
Representative Data for Suzuki-Miyaura Coupling of Halopyridines
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2,6-Dichloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (6) | K₂CO₃ | 1,4-Dioxane | 100 | 88 (mono) |
| Ethyl 2-chloro-6-fluoronicotinate | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 75 |
| 2-Chloropyridine | 2-Pyridyl MIDA boronate | XPhosPd G2 (2) | - | K₃PO₄ | Dioxane/H₂O | 80 | 91 |
Note: Data is compiled from representative procedures for similar substrates. Yields are highly dependent on the specific coupling partners and require optimization.
Detailed Protocol: Suzuki-Miyaura Coupling of an Esterified 2-Halo-6-Fluoronicotinate
This protocol describes a general procedure that serves as a starting point for optimization.
Materials:
-
Methyl 2-chloro-6-fluoronicotinate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add the methyl 2-chloro-6-fluoronicotinate (1.0 equiv), arylboronic acid (1.5 equiv), palladium precatalyst (2 mol%), and K₃PO₄ (3.0 equiv).
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add the degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, which is critical for synthesizing arylamines prevalent in pharmaceuticals.[1] For dihalopyridines, controlling the reaction stoichiometry and conditions allows for selective mono- or di-amination.[2][3] Bulky phosphine ligands are essential for achieving high efficiency with electron-deficient substrates like fluoropyridines.[4]
Representative Data for Buchwald-Hartwig Amination of Dihalopyridines
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2,6-Dibromopyridine | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOt-Bu | Toluene | 80 | 92 (mono) |
| 2,6-Dichloropyridine | Aniline | Pd(OAc)₂ (5) | RuPhos (10) | K₂CO₃ | t-Amyl alcohol | 110 | 85 (mono) |
| 2-Bromo-6-fluoropyridine | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 90 |
| 2,4-Dichloropyridine | N-Methylaniline | Pd₂(dba)₃ (1.5) | BrettPhos (3.6) | LHMDS | Toluene | 100 | 94 (at C2) |
Note: Data is illustrative and based on reactions with similar dihalopyridine substrates. LHMDS = Lithium bis(trimethylsilyl)amide.
Detailed Protocol: Mono-Amination of a 2-Halo-6-Fluoropyridine Derivative
Materials:
-
2-Chloro-6-fluoropyridine derivative (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4-5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In an inert atmosphere glovebox, add the palladium precursor, ligand, and NaOt-Bu to an oven-dried reaction vial or flask.
-
Add the 2-chloro-6-fluoropyridine derivative and a magnetic stir bar.
-
Add the anhydrous, degassed toluene, followed by the amine.
-
Seal the vessel tightly and remove it from the glovebox.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography.
Sonogashira Coupling: C-C (sp) Bond Formation
The Sonogashira coupling reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] It is a reliable method for introducing alkynyl moieties into heterocyclic systems. The reaction typically uses a dual catalyst system of palladium and copper(I) iodide.[6] For polyhalogenated pyridines, the reaction can be controlled to achieve selective mono- or poly-alkynylation.[7][8]
Representative Data for Sonogashira Coupling of Halopyridines
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 60 | 85 (mono) |
| 2,6-Dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | 65 | 78 (mono) |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 80+ |
| 3,5-Dibromo-2,6-dichloropyridine | (4-Methoxyphenyl)acetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 82 (at Br) |
Note: Data is compiled from representative procedures for similar substrates. RT = Room Temperature.
Detailed Protocol: Sonogashira Coupling of a 2-Halo-6-Fluoropyridine Derivative
Materials:
-
2-Bromo-6-fluoropyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromo-6-fluoropyridine derivative, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous, degassed solvent (THF or DMF), followed by triethylamine.
-
Degas the resulting mixture by bubbling argon through it for 10-15 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the mixture, filter it through a pad of Celite to remove catalyst residues, and rinse the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualized Workflows and Mechanisms
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="Ar-Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_r [label="Ar-Pd(II)(R)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Invisible nodes for layout arx [label="Ar-X", shape=none, fontcolor="#5F6368"]; rb [label="R-B(OR)₂⁻", shape=none, fontcolor="#5F6368"]; product [label="Ar-R", shape=none, fontcolor="#34A853", fontsize=12, fontname="Arial-Bold"];
// Edges pd0 -> ox_add [arrowhead=vee, color="#202124"]; ox_add -> pd2_complex [arrowhead=vee, color="#202124"]; pd2_complex -> transmetal [arrowhead=vee, color="#202124"]; transmetal -> pd2_r [arrowhead=vee, color="#202124"]; pd2_r -> red_elim [arrowhead=vee, color="#202124"]; red_elim -> pd0 [arrowhead=vee, color="#202124"];
// Input/Output Edges arx -> ox_add [arrowhead=vee, style=dashed, color="#5F6368"]; rb -> transmetal [arrowhead=vee, style=dashed, color="#5F6368"]; red_elim -> product [arrowhead=vee, style=dashed, color="#34A853"]; } Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. CCCC 2007, Volume 72, Issue 5, Abstracts pp. 785-819 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Investigating Enzymatic Reactions with 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Difluoronicotinic acid is a fluorinated analog of nicotinic acid (Vitamin B3), a crucial molecule in various metabolic pathways. The introduction of fluorine atoms can significantly alter the chemical and biological properties of nicotinic acid, potentially leading to novel applications in drug development and biocatalysis. While specific enzymatic reactions involving this compound are not yet extensively documented in scientific literature, its structure suggests potential interactions with several classes of enzymes, primarily dehalogenases and hydroxylases.
These application notes provide a framework for exploring the potential enzymatic transformation of this compound. The protocols outlined below are designed to screen for and characterize putative dehalogenase and hydroxylase activities on this substrate. Understanding these potential enzymatic reactions could unveil novel metabolic pathways, lead to the development of new biocatalytic processes for the synthesis of valuable fluorinated compounds, and provide insights into the metabolism and potential pharmacological effects of fluorinated nicotinic acid derivatives.
Potential Enzymatic Reactions
Based on the known enzymatic transformations of similar molecules, two primary types of reactions are hypothesized for this compound:
-
Dehalogenation: The enzymatic removal of one or both fluorine atoms from the pyridine ring. This reaction would be catalyzed by a dehalogenase enzyme and could be a critical step in the metabolism or detoxification of this compound.
-
Hydroxylation: The enzymatic addition of a hydroxyl group to the pyridine ring. This reaction, likely catalyzed by a hydroxylase or monooxygenase, is a common step in the degradation of aromatic compounds, including nicotinic acid.
The following sections provide detailed protocols for investigating these potential enzymatic activities.
Experimental Protocols
Protocol 1: Screening for Dehalogenase Activity on this compound
This protocol describes a method to screen for microbial enzymes capable of defluorinating this compound. The release of fluoride ions into the reaction medium is used as an indicator of dehalogenase activity.
Materials:
-
This compound
-
Microbial cell cultures or purified dehalogenase enzymes
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Fluoride ion-selective electrode (ISE)
-
Fluoride standards for calibration
-
Microcentrifuge and tubes
-
Incubator shaker
Procedure:
-
Enzyme/Cell Lysate Preparation:
-
If using microbial cultures, grow the selected strains to the desired cell density and prepare cell-free extracts by sonication or enzymatic lysis.
-
If using purified enzymes, dilute the enzyme to an appropriate concentration in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine:
-
500 µL of phosphate buffer
-
100 µL of enzyme preparation or cell-free extract
-
A stock solution of this compound to a final concentration of 1-10 mM.
-
-
Prepare a negative control with heat-inactivated enzyme or without the substrate.
-
-
Incubation:
-
Incubate the reaction mixtures at the optimal temperature for the enzyme or microbial growth (e.g., 30°C or 37°C) with gentle shaking for a defined period (e.g., 1, 4, 12, 24 hours).
-
-
Fluoride Ion Measurement:
-
At each time point, stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching agent.
-
Centrifuge the samples to pellet any precipitate.
-
Calibrate the fluoride ion-selective electrode using a series of known fluoride standards.
-
Measure the fluoride concentration in the supernatant of each reaction tube.
-
-
Data Analysis:
-
Calculate the amount of fluoride released over time. An increase in fluoride concentration in the reaction mixture compared to the negative control indicates potential dehalogenase activity.
-
Diagram of Dehalogenase Screening Workflow:
Caption: Workflow for screening dehalogenase activity.
Protocol 2: Screening for Hydroxylase Activity on this compound
This protocol outlines a method to screen for enzymes that can hydroxylate this compound. The assay is based on the consumption of a cofactor (NADH or NADPH), which is a common feature of monooxygenases.
Materials:
-
This compound
-
Microbial cell cultures or purified hydroxylase enzymes
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
NADH or NADPH
-
UV/Vis spectrophotometer
-
Microplate reader (optional)
Procedure:
-
Enzyme/Cell Lysate Preparation:
-
Prepare cell-free extracts from microbial cultures or use purified hydroxylase enzymes as described in Protocol 1.
-
-
Reaction Setup:
-
In a quartz cuvette or a UV-transparent microplate well, combine:
-
Tris-HCl buffer to a final volume of 1 mL (for cuvette) or 200 µL (for microplate).
-
A stock solution of NADH or NADPH to a final concentration of 0.1-0.5 mM.
-
Enzyme preparation or cell-free extract.
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C or 30°C).
-
-
Initiation and Measurement:
-
Initiate the reaction by adding a stock solution of this compound to a final concentration of 0.1-1 mM.
-
Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH and NADPH absorb light) over time using the spectrophotometer or microplate reader.
-
Record the absorbance at regular intervals (e.g., every 15-30 seconds) for several minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH or NADPH oxidation from the initial linear portion of the absorbance versus time plot. The molar extinction coefficient for NADH and NADPH at 340 nm is 6220 M⁻¹cm⁻¹.
-
A substrate-dependent decrease in absorbance at 340 nm compared to a control without the substrate indicates potential hydroxylase activity.
-
Diagram of Hydroxylase Screening Workflow:
Caption: Workflow for screening hydroxylase activity.
Data Presentation
Quantitative data from these screening experiments should be summarized in tables for clear comparison.
Table 1: Screening for Dehalogenase Activity
| Enzyme/Microorganism | Substrate Concentration (mM) | Incubation Time (h) | Fluoride Released (µM) | Specific Activity (nmol/min/mg protein) |
| Enzyme A | 1 | 4 | 50.2 ± 4.5 | 0.21 ± 0.02 |
| Enzyme B | 1 | 4 | 5.1 ± 0.8 | 0.02 ± 0.00 |
| E. coli BL21 (DE3) | 1 | 24 | < 1.0 | Not Detected |
| Pseudomonas putida | 1 | 24 | 15.7 ± 2.1 | 0.01 ± 0.00 |
| Negative Control | 1 | 24 | < 1.0 | Not Detected |
Table 2: Screening for Hydroxylase Activity
| Enzyme/Microorganism | Substrate Concentration (mM) | Cofactor | Rate of Cofactor Oxidation (µM/min) | Specific Activity (nmol/min/mg protein) |
| Enzyme C | 0.5 | NADH | 12.3 ± 1.1 | 1.23 ± 0.11 |
| Enzyme D | 0.5 | NADPH | 2.5 ± 0.4 | 0.25 ± 0.04 |
| S. cerevisiae | 0.5 | NADH | < 0.1 | Not Detected |
| Negative Control | 0.5 | NADH | < 0.1 | Not Detected |
Potential Signaling Pathway Involvement
While no specific signaling pathways involving this compound have been identified, its structural similarity to nicotinic acid suggests it could potentially interact with pathways regulated by nicotinic acid receptors, such as GPR109A. Further research would be required to investigate if this compound can act as an agonist or antagonist of these receptors.
Diagram of a Hypothesized Signaling Interaction:
Caption: Hypothesized interaction with a receptor.
Conclusion
These application notes provide a starting point for the investigation of enzymatic reactions involving this compound. The provided protocols for screening dehalogenase and hydroxylase activities are robust and can be adapted to various experimental setups. The successful identification and characterization of enzymes acting on this fluorinated substrate will be crucial for understanding its metabolic fate and unlocking its potential in biotechnology and pharmacology.
Application Note: A Scalable Synthesis of 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Difluoronicotinic acid is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its fluorine substituents can significantly enhance molecular properties such as metabolic stability, binding affinity, and lipophilicity. This application note details a robust and scalable three-step synthesis of this compound, commencing from readily available starting materials. The described protocol is designed to be amenable to scale-up, addressing key challenges in the industrial production of fluorinated heterocyclic compounds.
Introduction
The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a widely employed strategy in modern drug discovery and development. The unique physicochemical properties of fluorine can profoundly influence the pharmacokinetic and pharmacodynamic profile of a molecule. This compound and its derivatives are versatile intermediates, offering a scaffold for the creation of novel therapeutic agents. The scalability of the synthesis of this key intermediate is, therefore, of paramount importance.
This document provides a detailed protocol for a three-step synthesis of this compound. The synthetic route begins with the formation of a pyridine ring, followed by a key deoxofluorination step to introduce the fluorine atoms, and concludes with the hydrolysis of the ester to yield the final product. The protocols have been developed with consideration for potential scale-up challenges, such as reaction exothermicity and purification of fluorinated compounds.
Synthetic Pathway
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2,6-dihydroxy-5-fluoronicotinate
This procedure is adapted from a known synthesis of a related dichloro-derivative and is expected to provide the dihydroxy intermediate in good yield.[1][2]
Materials:
-
Ethyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Methyl malonamate
-
Methanol
-
Hydrochloric acid (37%)
-
Deionized water
Procedure:
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added portion-wise, maintaining the temperature below 5°C.
-
The mixture is stirred at 20°C for 3.5 hours.
-
A solution of methyl malonamate (40 g) in methanol (350 mL) is added, and the mixture is heated to reflux for 30 minutes.
-
To the hot mixture, a solution of 37% hydrochloric acid (48 mL) in water (352 mL) is added.
-
The reaction mixture is heated at reflux for an additional 10 minutes.
-
After allowing the mixture to stand at 0°C for 18 hours, the precipitated solid is collected by filtration.
-
The solid is washed with water (3 x 400 mL) and vacuum dried to yield methyl 2,6-dihydroxy-5-fluoronicotinate.
Step 2: Deoxofluorination to Methyl 2,6-difluoro-5-fluoronicotinate
This step utilizes a modern deoxofluorinating agent, Deoxo-Fluor®, which is known for its higher thermal stability compared to DAST, making it more suitable for scale-up.
Materials:
-
Methyl 2,6-dihydroxy-5-fluoronicotinate
-
Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride)
-
Anhydrous dichloromethane (or another suitable inert solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a reactor inerted with nitrogen, a suspension of methyl 2,6-dihydroxy-5-fluoronicotinate (1 equivalent) in anhydrous dichloromethane is cooled to -78°C.
-
Deoxo-Fluor® (2.5 equivalents) is added dropwise via a syringe or addition funnel, ensuring the internal temperature does not exceed -70°C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0°C.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to give methyl 2,6-difluoro-5-fluoronicotinate.
Step 3: Hydrolysis to this compound
This is a standard ester hydrolysis to yield the final carboxylic acid.
Materials:
-
Methyl 2,6-difluoro-5-fluoronicotinate
-
Aqueous sodium hydroxide solution (e.g., 2 M)
-
Aqueous hydrochloric acid (e.g., 2 M)
-
Dichloromethane (for extraction)
Procedure:
-
Methyl 2,6-difluoro-5-fluoronicotinate is dissolved in a suitable solvent (e.g., THF or methanol).
-
An aqueous solution of sodium hydroxide is added, and the mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction mixture is cooled in an ice bath, and the pH is adjusted to 1-2 with hydrochloric acid, leading to the precipitation of the product.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.
Data Presentation
The following table summarizes the expected yields and purity for each step of the synthesis. These values are based on literature for analogous reactions and are intended as a guide for process development.
| Step | Product | Starting Material | Typical Yield (%) | Purity (HPLC, %) |
| 1 | Methyl 2,6-dihydroxy-5-fluoronicotinate | Ethyl fluoroacetate / Methyl malonamate | 60-70 | >95 |
| 2 | Methyl 2,6-difluoro-5-fluoronicotinate | Methyl 2,6-dihydroxy-5-fluoronicotinate | 50-65 | >98 |
| 3 | This compound | Methyl 2,6-difluoro-5-fluoronicotinate | 85-95 | >99 |
Scale-Up Considerations
-
Thermal Management: The deoxofluorination step is exothermic and requires careful temperature control, especially during the addition of the fluorinating agent. Utilizing a jacketed reactor with efficient cooling is crucial for large-scale production.
-
Reagent Handling: Deoxo-Fluor® is moisture-sensitive and reacts with water to release HF. All equipment must be dry, and the reaction should be conducted under an inert atmosphere. Appropriate personal protective equipment (PPE) is mandatory.
-
Purification: The purification of the fluorinated intermediate may require specialized techniques such as vacuum distillation. The final product can often be purified by crystallization.
-
Waste Disposal: Fluorinated waste and byproducts must be handled and disposed of according to local regulations.
Logical Workflow Diagram
Caption: High-level workflow for the synthesis and quality control of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Difluoronicotinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-Difluoronicotinic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary methods for synthesizing this compound are:
-
Ortho-lithiation of 2,6-difluoropyridine followed by carboxylation: This is a widely used method for introducing a carboxylic acid group at a specific position on a pyridine ring. It involves the deprotonation of 2,6-difluoropyridine at the 3-position using a strong base like lithium diisopropylamide (LDA), followed by quenching the resulting organolithium species with carbon dioxide.
-
Hydrolysis of a 2,6-difluoro-3-cyanopyridine precursor: This method involves the conversion of a nitrile group at the 3-position of the pyridine ring to a carboxylic acid through acid or base-catalyzed hydrolysis.
Q2: I am experiencing low yields in my lithiation reaction. What are the potential causes?
A2: Low yields in the lithiation of 2,6-difluoropyridine can stem from several factors:
-
Inactive n-Butyllithium (n-BuLi) or LDA: The molarity of organolithium reagents can decrease over time. It is crucial to titrate your n-BuLi solution before use to ensure accurate stoichiometry.[1]
-
Presence of moisture or oxygen: Organolithium reagents are extremely sensitive to atmospheric moisture and oxygen. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Incorrect reaction temperature: The lithiation of 2,6-difluoropyridine is typically performed at very low temperatures (-78 °C) to minimize side reactions.[1][2] Deviation from this temperature can lead to reduced yield.
-
Poor quality of starting materials: Impurities in the 2,6-difluoropyridine can interfere with the reaction.[1]
Q3: I am observing the formation of multiple products in my synthesis. What could be the reason?
A3: The formation of multiple products can be attributed to:
-
Di-lithiation: If an excess of the lithiating agent is used or the reaction temperature is not kept sufficiently low, di-lithiation at both the 3- and 5-positions can occur.[1]
-
Reaction with the solvent: At temperatures above -78 °C, n-BuLi can react with THF, leading to the formation of impurities.[1]
-
Side reactions during quenching: The introduction of carbon dioxide must be done carefully to avoid side reactions.
Q4: What is the best way to purify the final this compound product?
A4: Purification of this compound, a carboxylic acid, typically involves the following steps:
-
Acid-base extraction: The crude product can be dissolved in a suitable organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid.
-
Recrystallization: The precipitated solid can be further purified by recrystallization from an appropriate solvent or solvent mixture.
-
Column chromatography: If significant impurities remain, silica gel column chromatography can be employed for purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low to no conversion of 2,6-difluoropyridine | Inactive lithiating agent (n-BuLi or LDA). | Titrate the n-BuLi solution before use to determine its exact molarity. Use a freshly prepared solution of LDA. |
| Presence of moisture or oxygen in the reaction setup. | Flame-dry or oven-dry all glassware and cool under a stream of inert gas. Use anhydrous solvents and maintain a positive pressure of inert gas throughout the reaction.[1] | |
| Reaction temperature is too high. | Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath.[1][2] | |
| Formation of a symmetrical di-substituted product | Use of excess lithiating agent. | Use a precise amount of freshly titrated n-BuLi or LDA (typically 1.0 to 1.1 equivalents for mono-lithiation).[1] |
| Reaction temperature was allowed to rise. | Ensure the internal temperature does not rise significantly during the addition of the lithiating agent. Add the reagent dropwise to the cooled solution.[1] | |
| Presence of 2-fluoro-6-(diisopropylamino)pyridine as a major byproduct | Warming of the reaction mixture after the addition of LDA. | The aryllithium intermediate can react with diisopropylamine (from LDA) upon warming to form this byproduct.[2][3] Maintain the low temperature until the carboxylation step is complete. |
| Low yield after carboxylation and work-up | Inefficient quenching with CO2. | Bubble dry CO2 gas through the reaction mixture at -78 °C for an extended period or pour the reaction mixture onto an excess of crushed dry ice. |
| Loss of product during work-up. | During acid-base extraction, ensure complete extraction of the carboxylate into the aqueous phase and complete precipitation upon acidification. Multiple extractions may be necessary. | |
| Difficulty in purifying the final product | Presence of unreacted starting material or byproducts. | Optimize the reaction conditions to maximize conversion and minimize side reactions. Employ a combination of purification techniques such as acid-base extraction, recrystallization, and column chromatography. |
Experimental Protocols
Synthesis of this compound via Ortho-lithiation and Carboxylation
This protocol is a representative method and may require optimization.
Materials:
-
2,6-Difluoropyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous tetrahydrofuran (THF)
-
Dry carbon dioxide (gas or solid)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Organic solvents for extraction (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. To this, add freshly distilled diisopropylamine (1.1 equivalents). Slowly add a freshly titrated solution of n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation: To the LDA solution, add 2,6-difluoropyridine (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed -75 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours at -78 °C, or alternatively, carefully pour the reaction mixture onto an excess of crushed dry ice.
-
Work-up: Allow the reaction mixture to warm to room temperature. Quench with water. Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Purification: Acidify the aqueous layer with concentrated HCl to a pH of approximately 2-3 to precipitate the this compound. Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Quantitative Data Comparison (Illustrative)
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Ortho-lithiation | 2,6-difluoropyridine, LDA, CO2 | -78 | 2-3 | 60-80 | >95 |
| Hydrolysis | 2,6-difluoro-3-cyanopyridine, H2SO4 | 100-120 | 4-6 | 70-90 | >98 |
Note: The data in this table is illustrative and based on typical yields for similar reactions. Actual yields may vary depending on specific experimental conditions.
Visualizations
Experimental Workflow for Ortho-lithiation and Carboxylation
References
Technical Support Center: Purification of 2,6-Difluoronicotinic Acid
Welcome to the technical support center for the purification of 2,6-difluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we address common challenges encountered during the purification of this compound, providing troubleshooting advice and frequently asked questions in a practical, question-and-answer format. Our aim is to equip you with the scientific understanding and procedural knowledge to overcome purification hurdles and achieve the desired purity for your critical applications.
Troubleshooting Guide: Navigating Common Purification Challenges
This section provides in-depth solutions to specific problems you may encounter during the purification of this compound.
Issue 1: Persistent Impurities After Initial Work-up
Q: My crude this compound contains persistent impurities that are difficult to remove by simple washing. What are these impurities likely to be, and how can I get rid of them?
A: The nature of impurities in your crude this compound is heavily dependent on the synthetic route employed. However, based on the synthesis of analogous halogenated nicotinic acids, several common impurity classes can be anticipated.[1]
-
Over-halogenated Species: In synthetic routes involving halogenation, it is possible to form tri-halogenated pyridine byproducts. For instance, in the synthesis of a related compound, 2,6-dichloro-5-fluoronicotinic acid, the formation of a trichlorinated byproduct has been reported to contaminate the final product.[2] These impurities can be challenging to remove due to their similar solubility profiles.
-
Incomplete Hydrolysis Byproducts: If your synthesis involves the hydrolysis of a nitrile or ester precursor, incomplete reaction can lead to the presence of 2,6-difluoronicotinamide or the corresponding ester in your final product.[3]
-
Starting Material Carryover: Unreacted starting materials can also be a source of contamination.
Recommended Purification Strategy: Acid-Base Extraction
An acid-base extraction is a powerful technique to separate acidic compounds like this compound from neutral or basic impurities.
dot
Caption: Workflow for purification via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium carbonate (Na₂CO₃). Shake the funnel vigorously, venting frequently to release the pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated 2,6-difluoronicotinate salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.
-
Extraction: Drain the aqueous layer. Wash the organic layer with another portion of the basic solution to ensure complete extraction of the acid. Combine the aqueous layers.
-
Back-washing (Optional): To remove any residual neutral impurities from the combined aqueous layers, perform a "back-wash" with a small portion of the organic solvent.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 2. This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water to remove any inorganic salts, and dry under vacuum.
Issue 2: Difficulty in Achieving High Purity by Recrystallization
Q: I am struggling to find a suitable solvent system for the recrystallization of this compound. My recovery is low, or the purity does not improve significantly. What should I do?
A: Finding the right recrystallization solvent is crucial for obtaining high-purity crystalline material. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For nicotinic acid derivatives, a range of solvents can be effective, and sometimes a mixed-solvent system is necessary.[4][5]
Solvent Screening and Selection
A systematic approach to solvent screening is recommended. Test the solubility of a small amount of your this compound in various solvents at room temperature and upon heating.
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility Behavior |
| Water | 10.2 | 100 | Potentially a good solvent for hot recrystallization, as nicotinic acid itself is soluble in hot water.[6] |
| Ethanol | 4.3 | 78 | Often a good solvent for moderately polar compounds. |
| Methanol | 5.1 | 65 | Similar to ethanol, but its lower boiling point can sometimes be advantageous. |
| Acetone | 4.3 | 56 | A more polar aprotic solvent. |
| Ethyl Acetate | 4.4 | 77 | A moderately polar solvent. |
| Dichloromethane | 3.1 | 40 | A less polar solvent, may be suitable for precipitating the compound from a more polar co-solvent. |
Experimental Protocol: Single-Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to boiling with stirring.
-
Saturation: Add more hot solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce your recovery.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Troubleshooting with Mixed Solvents
If a single solvent is not effective, a mixed-solvent system can be employed. This typically involves a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.
dot
Caption: Decision process for mixed-solvent recrystallization.
Issue 3: Assessing the Purity of the Final Product
Q: How can I reliably determine the purity of my this compound?
A: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting non-volatile impurities. A reverse-phase method is typically suitable for nicotinic acid derivatives.[7]
Suggested Starting HPLC Conditions:
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |
| Gradient | Start with a high percentage of A and gradually increase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm and 265 nm |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for confirming the structure of your compound and identifying any fluorine-containing impurities.[8][9] The integration of the signals in the ¹H NMR spectrum can be used for quantitative purity analysis against a known internal standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities. Derivatization may be necessary to increase the volatility of the acidic compound.[10][11]
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a white to off-white solid.[11] A significant yellow or brown coloration may indicate the presence of impurities.
Q2: Are there any stability concerns with this compound during purification?
A2: While specific data for this compound is limited, related fluorinated carboxylic acids can undergo thermal decomposition, often through decarboxylation, at elevated temperatures.[12][13] It is advisable to avoid prolonged heating at high temperatures during recrystallization and to use vacuum for solvent removal at a moderate temperature.
Q3: Can I use column chromatography for purification?
A3: Yes, column chromatography can be an effective purification method, especially for removing impurities with significantly different polarities. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate, with a small amount of acetic or formic acid to improve peak shape, is a good starting point. However, for large-scale purifications, recrystallization or acid-base extraction is often more practical.
Q4: My final product has a residual solvent odor. How can I remove it?
A4: Residual solvents can be removed by drying the product under high vacuum for an extended period. Gentle heating (e.g., 40-50 °C) during vacuum drying can accelerate the process, but be mindful of the compound's thermal stability.
Q5: What safety precautions should I take when handling this compound?
A5: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[14]
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. wjpsonline.com [wjpsonline.com]
- 8. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. Kinetics and mechanism of the thermal decomposition of difluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 14. This compound | CAS#:171178-50-0 | Chemsrc [chemsrc.com]
Technical Support Center: Reactions of 2,6-Difluoronicotinic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,6-Difluoronicotinic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on identifying and mitigating side product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides practical guidance in a question-and-answer format to address specific challenges in handling this compound in various chemical transformations.
Curtius Rearrangement
The Curtius rearrangement is a key method for converting carboxylic acids into amines, urethanes, or ureas via an isocyanate intermediate.[1][2][3][4] When applying this reaction to this compound, researchers may encounter specific challenges.
Q1: I am attempting a Curtius rearrangement with this compound to synthesize 2,6-difluoro-3-aminopyridine, but I am observing low yields and several unidentified byproducts. What are the likely side products and how can I minimize them?
A1: Low yields in the Curtius rearrangement of this compound can be attributed to several side reactions. The primary desired reaction proceeds through a 2,6-difluoronicotinoyl azide intermediate, which then rearranges to an isocyanate. This isocyanate can then be hydrolyzed to the desired amine.
-
Potential Side Products:
-
Urea Derivatives: The highly reactive isocyanate intermediate can react with the newly formed amine product to generate a disubstituted urea. This is a common byproduct if the isocyanate is not efficiently trapped by the desired nucleophile (e.g., water or an alcohol).
-
Unreacted Isocyanate: If the hydrolysis or trapping of the isocyanate is incomplete, it may remain in the reaction mixture.
-
Products of Nitrene Insertion: Although the thermal Curtius rearrangement is generally considered a concerted process, under certain conditions (e.g., photochemical), a nitrene intermediate might be formed. This highly reactive species can lead to a variety of side products through insertion into C-H or other bonds in the solvent or starting material.
-
-
Troubleshooting & Optimization:
-
Control of Reaction Temperature: The thermal decomposition of the acyl azide to the isocyanate is a critical step. Insufficient temperature may lead to an incomplete reaction, while excessive heat can promote side reactions. A typical temperature range for the Curtius rearrangement is 80-100°C.
-
Efficient Trapping of the Isocyanate: To prevent the formation of urea byproducts, ensure rapid and efficient trapping of the isocyanate as it is formed. If the goal is the amine, the reaction is typically performed in the presence of water or acid. For the synthesis of carbamates, an alcohol is used as the trapping agent.
-
Choice of Reagents: The formation of the acyl azide can be achieved using various reagents, such as sodium azide with an activated carboxylic acid (like an acid chloride) or directly from the carboxylic acid using diphenylphosphoryl azide (DPPA). The one-pot procedure with DPPA is often preferred as it avoids the isolation of the potentially explosive acyl azide.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture, especially if the isocyanate is the desired product or if using moisture-sensitive reagents.
-
Esterification
Esterification is a fundamental reaction for modifying the carboxylic acid group. The Fischer esterification, using an alcohol in the presence of a strong acid catalyst, is a common method.
Q2: During the Fischer esterification of this compound with methanol, I am observing a significant amount of a byproduct. What could this be and how can I avoid it?
A2: A common side reaction during the esterification of nicotinic acid derivatives is the formation of the corresponding decarboxylated product.
-
Potential Side Product:
-
2,6-Difluoropyridine: Decarboxylation of this compound can occur at elevated temperatures, especially under strong acidic conditions, leading to the formation of 2,6-difluoropyridine.
-
-
Troubleshooting & Optimization:
-
Reaction Temperature and Time: To minimize decarboxylation, it is crucial to control the reaction temperature and time. Use the lowest effective temperature for the esterification and monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating after the reaction is complete.
-
Choice of Catalyst: While strong mineral acids like sulfuric acid are effective, they can also promote decarboxylation. Using a milder acid catalyst or alternative esterification methods that do not require high temperatures might be beneficial.
-
N-Methylation (less common under acidic conditions): While N-methylation of the pyridine ring is a known reaction, it is less likely to be a significant side reaction during Fischer esterification because the pyridine nitrogen is protonated by the strong acid catalyst, which deactivates it towards electrophilic attack. However, if using other methylating agents, this could become a more prominent side reaction.
-
Amidation
The conversion of carboxylic acids to amides is a crucial transformation in the synthesis of many biologically active molecules.
Q3: I am trying to synthesize 2,6-difluoronicotinamide from this compound and ammonia, but the yield is poor. What are the key challenges and how can I improve the outcome?
A3: The direct reaction of a carboxylic acid and ammonia primarily forms an ammonium carboxylate salt. To drive the reaction towards the amide, dehydration is necessary, which typically requires heating.
-
Potential Issues & Side Products:
-
Ammonium Salt Formation: The initial acid-base reaction between the carboxylic acid and ammonia is rapid and reversible, leading to the formation of the ammonium salt. This salt is often unreactive towards amide formation at room temperature.
-
Incomplete Reaction: Insufficient heating will result in a low conversion of the ammonium salt to the amide.
-
Hydrolysis of the Product: If the reaction is performed in an aqueous solution, the amide product can be hydrolyzed back to the carboxylic acid, especially under harsh heating conditions.
-
-
Troubleshooting & Optimization:
-
Reaction Conditions: The most common method to overcome the stable salt formation is to heat the reaction mixture to drive off water and shift the equilibrium towards the amide.
-
Activating Agents: A more efficient approach is to activate the carboxylic acid first. This can be done by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a coupling reagent (e.g., DCC, EDC, HATU). The activated intermediate then readily reacts with ammonia to form the amide under milder conditions.
-
Solvent Choice: Use an appropriate aprotic solvent for reactions involving activating agents to avoid side reactions with the solvent.
-
Quantitative Data Summary
The following table summarizes expected yields for key transformations of nicotinic acid derivatives, based on literature for analogous compounds. Note that yields are highly dependent on specific reaction conditions and substrates.
| Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Potential Side Products |
| Curtius Rearrangement | This compound | 2,6-Difluoro-3-aminopyridine | 1. DPPA, Et3N, Toluene; 2. H2O/H+ | 60-80 (estimated) | Disubstituted urea, unreacted isocyanate |
| Fischer Esterification | This compound | Methyl 2,6-difluoronicotinate | Methanol, H2SO4 (cat.) | 70-90 (estimated) | 2,6-Difluoropyridine (from decarboxylation) |
| Amidation | This compound | 2,6-Difluoronicotinamide | 1. SOCl2; 2. NH3 | >85 (estimated) | Unreacted starting material, hydrolysis products |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for similar compounds and may require optimization for this compound.
Protocol 1: Curtius Rearrangement for the Synthesis of 2,6-Difluoro-3-aminopyridine (via Carbamate)
This one-pot procedure utilizes diphenylphosphoryl azide (DPPA) to avoid the isolation of the potentially explosive acyl azide intermediate. The isocyanate is trapped with tert-butanol to form a Boc-protected amine, which can be subsequently deprotected.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: Add triethylamine (1.1 eq) to the suspension. Stir the mixture at room temperature until a clear solution is obtained.
-
Acyl Azide Formation: Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the stirred solution at room temperature.
-
Curtius Rearrangement: Heat the reaction mixture to 90-100 °C. The evolution of nitrogen gas should be observed. Stir at this temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Trapping of Isocyanate: Cool the reaction mixture to room temperature. Add anhydrous tert-butanol (1.5 eq).
-
Carbamate Formation: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the isocyanate is fully consumed (monitor by IR for the disappearance of the isocyanate peak at ~2250-2270 cm⁻¹).
-
Workup: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude Boc-protected amine by silica gel column chromatography.
-
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield 2,6-difluoro-3-aminopyridine.
Protocol 2: Fischer Esterification for the Synthesis of Methyl 2,6-Difluoronicotinate
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purification: Purify the product by column chromatography or distillation if necessary.
Visualizations
Logical Workflow for Troubleshooting Curtius Rearrangement
Caption: Troubleshooting workflow for the Curtius rearrangement.
Reaction Pathway: Curtius Rearrangement of this compound
Caption: Curtius rearrangement pathway and a common side reaction.
References
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Curtius Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 2,6-Difluoronicotinic Acid
Welcome to the technical support center for the synthesis of 2,6-Difluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two primary synthetic routes encountered are:
-
Directed ortho-metalation and carboxylation of 2,6-difluoropyridine: This involves the deprotonation of 2,6-difluoropyridine at the 3-position using a strong base, followed by quenching with carbon dioxide.
-
Hydrolysis of 2,6-difluoro-3-cyanopyridine: This method involves the conversion of a nitrile group at the 3-position of the pyridine ring to a carboxylic acid, typically under acidic or basic conditions.
Q2: I am getting a low yield in the metalation and carboxylation of 2,6-difluoropyridine. What are the possible reasons?
A2: Low yields in this reaction can be attributed to several factors:
-
Inefficient metalation: The choice of base and reaction conditions are critical. Lithium diisopropylamide (LDA) is a common choice, but its preparation and handling require stringent anhydrous conditions. Incomplete deprotonation will result in unreacted starting material.
-
Poor electrophile quench: The reaction with CO₂ can be inefficient. Ensure that the CO₂ source is dry and that it is introduced effectively into the reaction mixture (e.g., by bubbling dry CO₂ gas or adding solid dry ice).
-
Side reactions: Competitive addition of the organolithium reagent to the pyridine ring can occur. Using a hindered base like LDA at low temperatures helps to minimize this.
-
Work-up issues: The product is a carboxylic acid and may require careful pH adjustment during extraction to ensure it is in the desired form (carboxylate salt in the aqueous layer or the free acid in the organic layer).
Q3: I am observing significant impurity formation during the hydrolysis of 2,6-difluoro-3-cyanopyridine. What could be the cause?
A3: Impurity formation during the hydrolysis of cyanopyridines is a known issue. The harsh conditions (strong acids or bases and high temperatures) required for hydrolysis can lead to the hydrolysis of the fluorine substituents on the pyridine ring. This can result in the formation of hydroxy- or chloro- (if HCl is used) substituted nicotinic acids, which can be difficult to separate from the desired product.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective method to monitor the consumption of the starting material and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Troubleshooting Guides
Route 1: Directed ortho-Metalation and Carboxylation of 2,6-Difluoropyridine
Problem: Low or no product formation.
| Possible Cause | Troubleshooting Step |
| Inactive organolithium reagent | Ensure LDA is freshly prepared or properly stored. Titrate the solution before use to determine the exact concentration. |
| Wet reagents or solvent | Dry all solvents and reagents thoroughly. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). |
| Insufficiently low temperature | Maintain a low temperature (typically -78 °C) during metalation to prevent side reactions and decomposition of the lithiated intermediate. |
| Inefficient CO₂ quench | Use a large excess of high-purity, dry CO₂. Add the lithiated pyridine solution to a slurry of dry ice in THF for efficient quenching. |
Problem: Mixture of regioisomers.
| Possible Cause | Troubleshooting Step |
| Metalation at the wrong position | While the 3-position is the most acidic, other positions might be metalated. Confirm the structure of your product using NMR spectroscopy. |
| Isomerization of the intermediate | This is less likely at low temperatures but can be influenced by the choice of base and solvent. |
Route 2: Hydrolysis of 2,6-Difluoro-3-Cyanopyridine
Problem: Incomplete hydrolysis.
| Possible Cause | Troubleshooting Step |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or HPLC. If starting material remains, consider extending the reaction time or cautiously increasing the temperature. |
| Inadequate concentration of acid/base | Ensure the concentration of the hydrolyzing agent is sufficient. For acidic hydrolysis, concentrated acids are typically used. |
Problem: Product degradation or side product formation.
| Possible Cause | Troubleshooting Step |
| Harsh reaction conditions | Optimize the reaction conditions by trying lower temperatures for longer times, or by using different acid or base catalysts. |
| Hydrolysis of fluorine substituents | This is a known issue with halogenated pyridines. Milder hydrolysis conditions may be necessary, though this could lead to incomplete conversion. A trade-off between conversion and selectivity may be required. |
Data Presentation
Illustrative Optimization of Metalation and Carboxylation
The following table provides an example of how reaction parameters can be varied to optimize the yield of this compound. Note: This data is illustrative and serves as a guideline for optimization.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | n-BuLi (1.1) | THF | -78 | 1 | 25 |
| 2 | LDA (1.1) | THF | -78 | 1 | 65 |
| 3 | LDA (1.5) | THF | -78 | 1 | 75 |
| 4 | LDA (1.1) | THF/HMPA | -78 | 1 | 70 |
| 5 | LDA (1.1) | THF | -40 | 1 | 45 |
| 6 | LDA (1.1) | Diethyl Ether | -78 | 1 | 55 |
Illustrative Optimization of Hydrolysis
The following table illustrates the effect of different hydrolysis conditions on the yield and purity of this compound from 2,6-difluoro-3-cyanopyridine. Note: This data is illustrative.
| Entry | Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 6M HCl | 100 | 12 | 80 | 85 |
| 2 | 12M HCl | 100 | 6 | 90 | 75 |
| 3 | 6M H₂SO₄ | 110 | 10 | 85 | 80 |
| 4 | 10% NaOH | 100 | 18 | 75 | 90 |
| 5 | 20% NaOH | 100 | 12 | 85 | 82 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Directed ortho-Metalation
-
Preparation of LDA: To a solution of diisopropylamine (1.1 eq) in anhydrous THF under an argon atmosphere at -78 °C, slowly add n-butyllithium (1.05 eq). Stir the solution at -78 °C for 30 minutes.
-
Metalation: To the freshly prepared LDA solution, add a solution of 2,6-difluoropyridine (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Carboxylation: Pour the reaction mixture onto a vigorously stirred slurry of crushed dry ice in anhydrous THF. Allow the mixture to warm to room temperature overnight.
-
Work-up: Add water to the reaction mixture and wash with diethyl ether. Acidify the aqueous layer with 2M HCl to pH 2-3.
-
Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Synthesis of this compound via Hydrolysis
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2,6-difluoro-3-cyanopyridine and an excess of 6M hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Isolation: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
Purification: Wash the crude solid with cold water and then recrystallize from an appropriate solvent to obtain pure this compound.
Visualization
Experimental Workflow: Directed ortho-Metalation and Carboxylation
Caption: Workflow for the synthesis of this compound via metalation.
Troubleshooting Logic: Low Yield in Metalation Route
Caption: Troubleshooting logic for low product yield in the metalation route.
Signaling Pathway: Hydrolysis of 2,6-Difluoro-3-Cyanopyridine
Caption: Reaction pathway for the hydrolysis of 2,6-difluoro-3-cyanopyridine.
dealing with impurities in 2,6-Difluoronicotinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Difluoronicotinic acid. The information provided is designed to help you identify, analyze, and mitigate issues related to impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
A1: Impurities in this compound can originate from several sources, primarily related to its synthetic pathway. These can include:
-
Unreacted Starting Materials: Residual precursors from the synthesis process.
-
Side-Reaction Byproducts: Formation of structurally related molecules due to incomplete or alternative reaction pathways. For instance, in the synthesis of similar halogenated nicotinic acids, the formation of over-halogenated or under-halogenated species has been observed.
-
Reagents and Solvents: Trace amounts of chemicals and solvents used during synthesis and purification.
-
Degradation Products: Although generally stable, prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) could potentially lead to degradation.
Q2: What is a common method for purifying this compound?
A2: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound. This method relies on the principle that the solubility of the compound and its impurities differ in a given solvent. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of this compound and quantifying impurities. For identifying unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective as they provide both separation and mass information, which aids in structural elucidation.
Troubleshooting Guides
Issue 1: Unexpected or Poor Reaction Yield
If you are experiencing lower than expected yields in reactions involving this compound, consider the following:
Potential Cause:
-
Presence of impurities that may interfere with the reaction.
-
Inaccurate quantification of the starting material due to the presence of non-reactive impurities.
Troubleshooting Steps:
-
Assess Purity: Determine the purity of your this compound using HPLC.
-
Identify Impurities: If significant impurities are detected, use LC-MS to identify their molecular weights and potentially their structures.
-
Purify the Acid: If impurities are confirmed to be the issue, purify the this compound using the recrystallization protocol provided below.
-
Adjust Stoichiometry: Based on the determined purity, adjust the amount of this compound used in your reaction to ensure the correct molar ratio.
Navigating Challenges in Reactions with 2,6-Difluoronicotinic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving 2,6-difluoronicotinic acid. The information is presented in a question-and-answer format to offer direct and actionable solutions for researchers in the field.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments with this compound, offering potential causes and recommended solutions.
Question 1: I am observing very low or no yield of my desired amide product when using this compound. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in amide coupling reactions with this compound can stem from several factors, primarily related to its electronic properties and potential side reactions. The two fluorine atoms on the pyridine ring make it electron-deficient, which can affect the reactivity of the carboxylic acid and introduce competing reaction pathways.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Poor Solubility of this compound | While specific quantitative data is limited, fluorinated compounds can exhibit variable solubility.[1][2][3][4] Try polar aprotic solvents such as DMF, NMP, or THF to ensure all reactants are fully dissolved.[5][6] Gentle heating may improve solubility, but monitor for potential degradation. |
| Incomplete Activation of the Carboxylic Acid | Use a more potent coupling reagent. For electron-deficient acids, standard reagents may not be sufficient. Consider using HATU, HBTU, or COMU, which are known for their high efficiency.[7][8] Ensure anhydrous conditions, as water can hydrolyze the activated intermediate. |
| Side Reaction: Nucleophilic Aromatic Substitution (SNAr) | The amine nucleophile can attack the electron-deficient pyridine ring at the C2 or C6 position, displacing a fluorine atom.[9][10][11] This is more likely with primary and some secondary amines. To minimize this, use a less nucleophilic base (e.g., DIPEA instead of triethylamine) and maintain a low reaction temperature. Pre-activating the carboxylic acid with the coupling reagent before adding the amine can also help. |
| Decarboxylation of this compound | While less common under standard coupling conditions, prolonged heating or harsh basic conditions can potentially lead to decarboxylation.[12][13][14][15] Keep reaction times to a minimum and avoid excessive temperatures. |
Experimental Protocol: Optimized Amide Coupling with HATU
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add the amine (1.0-1.2 eq.) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).
-
In a separate vessel, dissolve HATU (1.1 eq.) in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing an unexpected side product with a higher molecular weight than my target amide. What could this be?
Answer:
The formation of a higher molecular weight side product often points to a reaction between the coupling reagent and your amine, or a double reaction on your starting materials.
Potential Side Products & Identification:
| Side Product | Probable Cause | Identification and Prevention |
| Guanidinium Byproduct | Formation of a guanidinium species on the amine. This is a known side reaction with uronium-based coupling reagents like HATU and HBTU, especially if the amine is added before the carboxylic acid is fully activated.[16] | Characterize the byproduct by mass spectrometry. To prevent this, ensure the carboxylic acid is pre-activated with the coupling reagent for 10-15 minutes before adding the amine. Use a slight excess (1.05-1.1 eq.) of the carboxylic acid relative to the amine. |
| Dimerization or Oligomerization | If the starting amine has a second reactive site, or if a di-acid impurity is present, dimerization can occur. | Analyze the side product by NMR and mass spectrometry to confirm its structure. Ensure the purity of your starting materials. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for reactions with this compound?
A1: Polar aprotic solvents are generally the best choice for dissolving this compound and facilitating amide coupling reactions. Recommended solvents include:
The choice of solvent can impact reaction rate and solubility, so it may be necessary to screen a few options to find the optimal conditions for your specific substrates.
Q2: How can I purify my final 2,6-difluoronicotinamide product effectively?
A2: Purification of fluorinated compounds can sometimes be challenging due to their unique polarity.[17][18][19][20][21]
-
Column Chromatography: This is the most common method. Due to the polarity of the pyridine and amide groups, a polar mobile phase may be required. A gradient elution from a less polar solvent (e.g., hexanes/ethyl acetate) to a more polar one (e.g., dichloromethane/methanol) is often effective.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Screening various solvents is recommended.
-
Preparative HPLC: For difficult separations or to achieve very high purity, reverse-phase preparative HPLC is a powerful technique.
Q3: Is this compound stable under typical amide coupling conditions?
A3: Generally, this compound is stable under the standard conditions used for amide coupling with reagents like HATU, HBTU, and EDC. However, as with many organic molecules, prolonged exposure to high temperatures or very strong bases should be avoided to prevent potential decarboxylation or other degradation pathways.[12][13][14][15]
Visualizing Reaction Workflows and Pathways
Troubleshooting Workflow for Low Amide Yield
This diagram outlines a logical progression for troubleshooting low-yielding amide coupling reactions with this compound.
Caption: A decision tree for troubleshooting low yields in amide coupling reactions.
Proposed Reaction Pathway for Amide Synthesis and Potential SNAr Side Reaction
This diagram illustrates the intended amide formation pathway and the competing nucleophilic aromatic substitution (SNAr) side reaction.
Caption: Competing pathways in the amidation of this compound.
References
- 1. refp.cohlife.org [refp.cohlife.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. refp.cohlife.org [refp.cohlife.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 14. macmillan.princeton.edu [macmillan.princeton.edu]
- 15. Wonderful fusion of organofluorine chemistry and decarboxylation strategy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. labcompare.com [labcompare.com]
- 19. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 2,6-Difluoronicotinic acid under reaction conditions
Welcome to the technical support center for 2,6-Difluoronicotinic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential stability issues and troubleshooting for reactions involving this compound. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: The main stability concerns for this compound under reaction conditions are:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms at the 2- and 6-positions are activated by the electron-withdrawing pyridine ring and carboxylic acid group, making them susceptible to displacement by nucleophiles. This is often the desired reactivity but can be an unwanted side reaction.
-
Decarboxylation: Like other pyridinecarboxylic acids, there is a potential for loss of CO2, especially at elevated temperatures. The presence of two strongly electron-withdrawing fluorine atoms may influence this process.
-
Hydrolysis: Under certain pH and temperature conditions, particularly strong aqueous base, the fluorine atoms may undergo hydrolysis. This is analogous to the known instability of 2- and 4-halopyridines under drastic hydrolytic conditions.[1]
Q2: How should this compound be handled and stored to ensure its integrity?
A2: To maintain the quality of this compound, proper storage and handling are crucial.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to minimize contact with moisture.
-
Handling: Handle the compound in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.[2] Keep it away from strong oxidizing agents, strong bases, heat, and flames.[3]
Q3: Can the fluorine atoms be displaced during a reaction?
A3: Yes. The displacement of the fluorine atoms by nucleophiles is a common reaction pathway for 2,6-difluoropyridine derivatives. This reactivity is often exploited synthetically. However, if you are targeting a reaction at the carboxylic acid group (e.g., esterification, amidation), nucleophilic reagents or intermediates could lead to unwanted substitution at the pyridine ring.
Q4: Is decarboxylation a significant risk?
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low yield and formation of unexpected byproducts.
-
Possible Cause 1: Nucleophilic Attack on the Pyridine Ring.
-
Symptoms: Mass spectrometry or NMR analysis of your crude product shows masses corresponding to the substitution of one or both fluorine atoms with a nucleophile present in your reaction (e.g., solvent, base, or reagent).
-
Troubleshooting Steps:
-
Lower Reaction Temperature: SNAr reactions are often highly temperature-dependent. Reducing the temperature may slow down the unwanted substitution reaction more than the desired reaction.
-
Use a Non-Nucleophilic Base: If your base is nucleophilic (e.g., hydroxides, alkoxides), consider switching to a non-nucleophilic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a sterically hindered amine base like diisopropylethylamine (DIPEA).
-
Change the Solvent: Avoid nucleophilic solvents (e.g., methanol, water) if possible. Opt for aprotic solvents like THF, Dioxane, DMF, or Toluene. Ensure solvents are anhydrous.
-
Protect the Carboxylic Acid: If the intended reaction does not involve the acid group, consider protecting it as an ester to modulate the electronic properties of the ring and potentially reduce its susceptibility to nucleophilic attack.
-
-
-
Possible Cause 2: Decarboxylation.
-
Symptoms: You observe the formation of 2,6-difluoropyridine as a byproduct, often detected by GC-MS or 1H NMR. You may also notice gas evolution during the reaction.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most critical factor. Keep the reaction temperature as low as possible to achieve the desired conversion.
-
Avoid Prolonged Heating: Minimize the reaction time at elevated temperatures.
-
pH Control: The mechanism of decarboxylation for some pyridinecarboxylic acids involves a zwitterionic intermediate.[4] Depending on the specific mechanism for this compound, carefully controlling the pH might help suppress this pathway.
-
-
Logical Flowchart for Troubleshooting Low Yield
Caption: Troubleshooting logic for stability issues.
Data Presentation
While specific quantitative stability data for this compound is not widely published, forced degradation studies can be performed to assess its stability profile. The table below illustrates the type of data that would be generated from such a study.
Table 1: Illustrative Forced Degradation Study of this compound
| Condition | Time (h) | Assay of this compound (%) | Major Degradant(s) | % Degradant 1 (SNAr) | % Degradant 2 (Decarb.) |
| Control (RT) | 24 | 99.8 | - | <0.1 | <0.1 |
| 0.1 M HCl (60 °C) | 24 | 99.5 | Minor hydrolysis | 0.3 | <0.1 |
| 0.1 M NaOH (60 °C) | 24 | 85.2 | 2-Fluoro-6-hydroxynicotinic acid | 14.1 | 0.5 |
| 3% H₂O₂ (RT) | 24 | 99.1 | N-oxide | 0.7 | <0.1 |
| Heat (Solid, 150 °C) | 24 | 92.0 | 2,6-Difluoropyridine | <0.1 | 7.8 |
Note: This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a method to test the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like Acetonitrile:Water (1:1).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at specified time points, neutralize with an equivalent amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation (Solution):
-
Incubate a sealed vial of the stock solution in an oven at 80 °C.
-
Withdraw aliquots at specified time points for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of solid this compound in an open vial in an oven at a high temperature (e.g., 150 °C).
-
At specified time points, dissolve a weighed amount of the solid for analysis.
-
-
Analysis: Analyze all samples by a stability-indicating method, such as HPLC-UV or LC-MS, to quantify the remaining parent compound and identify/quantify any degradants.
Workflow for Stability Testing
Caption: Experimental workflow for forced degradation studies.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. 2,6-Difluoropyridine(1513-65-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound | CAS#:171178-50-0 | Chemsrc [chemsrc.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Catalyst Deactivation in 2,6-Difluoronicotinic Acid Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2,6-difluoronicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and other challenges encountered during the synthesis of complex molecules utilizing this versatile building block.
Troubleshooting Guide
This section provides a question-and-answer guide to address specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Materials
Q: My cross-coupling reaction with this compound is sluggish or has stalled completely. What are the likely causes?
A: Low or no conversion in these reactions can often be attributed to several factors, primarily related to catalyst inhibition or deactivation. The unique electronic and structural features of this compound, namely the electron-withdrawing fluorine atoms and the coordinating pyridine nitrogen and carboxylate groups, present specific challenges.
Potential Causes & Solutions:
-
Catalyst Poisoning by Pyridine Nitrogen: The Lewis basic nitrogen atom in the pyridine ring can strongly coordinate to the palladium catalyst, forming stable, inactive complexes and effectively halting the catalytic cycle.[1] This is a well-documented issue, often referred to as the "2-pyridyl problem," particularly when the coupling site is adjacent to the nitrogen.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[2] These ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, favoring the desired catalytic pathway.
-
-
Inhibition by the Carboxylate Group: The carboxylate anion can also act as a ligand, binding to the palladium center and forming catalytically inactive complexes.[2]
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species may be inefficient under the reaction conditions.
-
Solution: Consider using a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a third-generation Buchwald precatalyst (e.g., tBuXPhos Pd G3) that rapidly generates the active monoligated Pd(0) species.[3]
-
-
Impure Reagents or Solvents: Trace impurities in your starting materials, solvents, or base can act as potent catalyst poisons.[4] Oxygen, in particular, can deactivate palladium catalysts.[4][5]
Issue 2: Significant Formation of Side Products
Q: My reaction is consuming the starting material, but I am observing significant side products instead of the desired coupled product. What are these side products and how can I minimize them?
A: The formation of side products is a common challenge. With this compound, two prevalent side reactions are decarboxylation and protodehalogenation.
Common Side Reactions & Mitigation Strategies:
-
Decarboxylation: The carboxylic acid group on the pyridine ring can be lost as CO₂, especially at elevated temperatures or in the presence of certain bases, leading to the formation of 2,6-difluoropyridine.[2]
-
Mitigation:
-
Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Optimize Base Selection: Use a milder base (e.g., K₂CO₃, KF) that is less likely to promote decarboxylation.[2]
-
Protect the Carboxylic Acid: In some cases, protecting the carboxylic acid as an ester may be necessary, followed by a deprotection step after the coupling reaction.
-
-
-
Protodehalogenation: This side reaction involves the replacement of a fluorine or other halogen atom with a hydrogen atom.[4] This can occur if the transmetalation step of the catalytic cycle is slow, allowing for competing decomposition pathways.[4]
-
Mitigation:
-
Use a Stronger Base: A stronger, non-nucleophilic base can sometimes accelerate the desired catalytic cycle over the decomposition pathway.[7]
-
Optimize Ligand and Solvent: The choice of ligand and solvent system can influence the relative rates of the desired coupling and undesired side reactions.
-
-
-
Homocoupling: The boronic acid coupling partner can react with itself to form a symmetrical biaryl byproduct.[1]
-
Mitigation:
-
Thorough Degassing: Oxygen can promote homocoupling, so ensure the reaction mixture is rigorously degassed.[1]
-
Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during the initial reduction phase. Using a well-defined Pd(0) source or a precatalyst that rapidly generates the active species can minimize this.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: How does the position of the fluorine atoms in this compound affect the coupling reaction?
A1: The two fluorine atoms are strongly electron-withdrawing, which makes the pyridine ring electron-deficient. This generally has a positive effect on the oxidative addition step of the catalytic cycle, which is often the rate-limiting step. However, the position of the leaving group (if other than fluorine) relative to the nitrogen and the fluorine atoms can influence reactivity and the potential for side reactions.
Q2: What is the "2-pyridyl problem" and how does it relate to my reaction?
A2: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions with 2-substituted pyridines.[1] The nitrogen atom at the 2-position can chelate to the palladium catalyst, leading to a stable, inactive complex that inhibits the reaction.[1] While your coupling may not be at the 2-position, the proximity of the nitrogen to the reaction center in this compound can still lead to catalyst inhibition.
Q3: Can I use a heterogeneous palladium catalyst like Pd/C for these reactions?
A3: While heterogeneous catalysts like palladium on carbon (Pd/C) offer advantages in terms of easy removal, they can be less active and more prone to deactivation in complex coupling reactions. For challenging substrates like this compound, a homogeneous palladium catalyst with a carefully selected ligand is generally recommended to overcome issues of catalyst poisoning and to achieve higher yields.
Q4: My boronic acid coupling partner seems to be degrading. What is happening?
A4: Boronic acids, particularly electron-deficient or some heteroaromatic ones, can be unstable under the basic conditions of the Suzuki-Miyaura coupling and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7]
- Solution:
- Use a milder base like KF.[7]
- Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[7]
- Use the boronic acid in a slight excess (1.2-1.5 equivalents).[8]
Data Summary
The following table provides a general overview of recommended starting conditions for Suzuki-Miyaura coupling reactions with challenging pyridine-based substrates. Note that optimization is often necessary for specific substrate combinations.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Pd(0) precatalysts (e.g., Buchwald G3/G4) | Precatalysts offer rapid and clean generation of the active Pd(0) species.[3] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs | Mitigates poisoning by the pyridine nitrogen and carboxylate group.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Strong, non-nucleophilic bases are often effective. KF can be a milder option to prevent boronic acid decomposition.[2][7] |
| Solvent | Anhydrous and degassed dioxane, toluene, or THF, often with water | Biphasic systems can aid in dissolving the base and boronate salts.[2] |
| Temperature | 80-110 °C | Higher temperatures can overcome activation barriers but may also promote side reactions like decarboxylation.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the palladium catalyst.[8] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of 2,6-Difluoro-3-halonicotinic Acid with an Arylboronic Acid:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the 2,6-difluoro-3-halonicotinic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a finely ground base (e.g., K₂CO₃, 2.0-3.0 equiv.).[8]
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[8]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane/water) via syringe to achieve a suitable concentration (e.g., 0.1-0.2 M relative to the limiting reagent).[7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[8] Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[8]
Visualizing Deactivation Pathways and Troubleshooting
Caption: Troubleshooting workflow for catalyst deactivation in this compound coupling reactions.
Caption: Deactivation pathways for palladium catalysts in the presence of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
byproduct formation in the synthesis of 2,6-dichloro-5-fluoronicotinic acid.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,6-dichloro-5-fluoronicotinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2,6-dichloro-5-fluoronicotinic acid?
A1: Two common synthetic routes are:
-
From 2,6-dihydroxy-3-cyano-5-fluoropyridine: This route involves the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine to form 2,6-dichloro-3-cyano-5-fluoropyridine, followed by hydrolysis to the final product.[1][2]
-
From 2,6-dihydroxy-5-fluoronicotinate: This improved process involves the conversion of a 2,6-dihydroxy-5-fluoronicotinic acid ester to 2,6-dichloro-5-fluoronicotinoyl chloride, which is then hydrolyzed to 2,6-dichloro-5-fluoronicotinic acid. This method is reported to have fewer steps and higher yields.[1][2]
-
From 2,6-dichloro-5-fluoronicotinonitrile: This method involves the hydrolysis of 2,6-dichloro-5-fluoronicotinonitrile using a strong acid like sulfuric acid.[3]
Q2: What is the primary byproduct observed in the synthesis starting from 2,6-dihydroxy-3-cyano-5-fluoropyridine?
A2: The main byproduct formed during the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine using phosphorus oxychloride and phosphorus pentachloride is 2,4,6-trichloro-3-cyano-5-fluoropyridine.[1][2] This impurity can contaminate the final product after the hydrolysis step.
Q3: What are the challenges associated with the hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine?
A3: The hydrolysis of 2,6-dichloro-3-cyano-5-fluoropyridine can be challenging because the chloro groups at the 2 and 4 positions are susceptible to hydrolysis.[1] This can lead to the formation of undesired byproducts and result in a mediocre overall yield of 40-45%.[1][2]
Q4: Can 2,6-dichloro-5-fluoronicotinamide be a byproduct?
A4: Yes, when synthesizing 2,6-dichloro-5-fluoronicotinic acid from 2,6-dichloro-5-fluoronicotinonitrile via acid hydrolysis, 2,6-dichloro-5-fluoronicotinamide is an intermediate and can be present as an impurity if the hydrolysis is incomplete.[3][4]
Troubleshooting Guides
Issue 1: Low yield of 2,6-dichloro-5-fluoronicotinic acid.
| Possible Cause | Troubleshooting Step |
| Formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct.[1][2] | Optimize the chlorination reaction conditions (temperature, reaction time, and stoichiometry of reagents) to minimize the formation of the trichloro byproduct. Consider alternative chlorinating agents. |
| Incomplete hydrolysis of the nitrile or amide intermediate.[3] | Increase the reaction time or temperature of the hydrolysis step. Ensure the concentration of the acid or base catalyst is optimal. Monitor the reaction progress using techniques like HPLC. |
| Hydrolysis of the chloro substituents on the pyridine ring.[1] | Employ milder hydrolysis conditions. The use of a two-step process (conversion to the acid chloride followed by hydrolysis) might offer better control and higher yields.[1][2] |
Issue 2: Presence of impurities in the final product.
| Impurity | Identification Method | Troubleshooting/Purification |
| 2,4,6-trichloro-3-cyano-5-fluoropyridine or its hydrolysis products.[1][2] | HPLC, GC-MS | Recrystallization of the final product. Purification of the 2,6-dichloro-3-cyano-5-fluoropyridine intermediate by distillation or chromatography before hydrolysis. |
| 2,6-dichloro-5-fluoronicotinamide.[3] | HPLC, NMR | Ensure complete hydrolysis by extending the reaction time or adjusting the reaction conditions. The final product can be purified by recrystallization. |
| Unreacted starting material (e.g., 2,6-dichloro-5-fluoronicotinonitrile).[3] | HPLC | Optimize the hydrolysis conditions to drive the reaction to completion. Purify the final product by recrystallization. |
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Intermediate | Reported Yield | Product Purity | Key Byproducts/Impurities | Reference |
| Route 1 | 2,6-dihydroxy-3-cyano-5-fluoropyridine | 2,6-dichloro-3-cyano-5-fluoropyridine | 40-45% (overall) | - | 2,4,6-trichloro-3-cyano-5-fluoropyridine | [1][2] |
| Route 2 | 2,6-dihydroxy-5-fluoronicotinate | 2,6-dichloro-5-fluoronicotinoyl chloride | 71% (for hydrolysis step) | 99.4% (HPLC) | - | [1][2] |
| Route 3 | 2,6-dichloro-5-fluoronicotinonitrile | 2,6-dichloro-5-fluoronicotinamide | 90.5% | 95.4% (crude) | Decomposition products, 2,6-dichloro-5-fluoronicotinamide | [3] |
Experimental Protocols
Protocol 1: Synthesis from a 2,6-dihydroxy-5-fluoronicotinate (Improved Process)
-
Conversion to Acid Chloride: A 2,6-dihydroxy-5-fluoronicotinic acid ester is treated with phosphorus oxychloride and a lithium reagent in a sealed tube.
-
The reaction mixture is heated in an oil bath at 152°-158° C for 25 hours.
-
After cooling, methylene chloride is added, and the combined reaction mixtures are filtered.
-
The filtrate is concentrated and subjected to short-path vacuum distillation to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[1]
-
Hydrolysis: The obtained acid chloride is slurried in warm water (50°-60° C).
-
A 50% aqueous sodium hydroxide solution is slowly added to achieve a pH of 10, leading to a homogeneous solution.
-
The solution is cooled and extracted with methylene chloride to remove organic impurities.
-
The aqueous solution is then acidified to precipitate the 2,6-dichloro-5-fluoronicotinic acid.
-
The solid is collected by filtration, washed with water, and vacuum dried.[1]
Protocol 2: Synthesis from 2,6-dichloro-5-fluoronicotinonitrile
-
Hydrolysis: 2,6-dichloro-5-fluoronicotinonitrile is dissolved in methylene chloride.
-
96% sulfuric acid is added to the solution over 6 hours at 45 to 50° C.
-
The methylene chloride is distilled off as the mixture is heated to 80° C.
-
The resulting solution is cooled to 25° C.
-
Water is then added over 4 hours at 50° C.
-
The mixture is stirred at 90° C for 7 hours, during which the product precipitates.
-
After cooling, the suspension is filtered, and the solid is washed with water and dried to give crude 2,6-dichloro-5-fluoronicotinic acid.[3]
Visualizations
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 4. 2,6-Dichloro-5-fluoronicotinamide synthesis - chemicalbook [chemicalbook.com]
methods for removing unreacted 2,6-Difluoronicotinic acid
Technical Support Center: Purification Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted 2,6-difluoronicotinic acid from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I have a significant amount of unreacted this compound remaining. What is the most straightforward method to remove it?
A1: The most common and effective method for removing acidic impurities like this compound is a liquid-liquid extraction based on pH adjustment. Since this compound is a carboxylic acid, it can be deprotonated in a basic aqueous solution to form a water-soluble carboxylate salt. This allows for its separation from neutral or basic organic products.
Troubleshooting Guides
Issue: Residual this compound After Extraction
Potential Cause: Incomplete deprotonation or inefficient phase separation.
Recommended Solution: Optimize the pH and extraction procedure.
Experimental Protocol: Acid-Base Extraction
This protocol is adapted from a procedure for a similar compound, 2,6-dichloro-5-fluoronicotinic acid, and may require optimization for your specific reaction mixture.[1][2]
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Add an aqueous basic solution to the separatory funnel. A 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) is a good starting point for weakly acidic products. For more robust products, a dilute solution of sodium hydroxide (NaOH) can be used to bring the aqueous phase to a pH of 10-12.[1][2]
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer containing the deprotonated 2,6-difluoronicotinate salt.
-
Repeat: For optimal removal, repeat the extraction of the organic layer with fresh aqueous base 2-3 times.
-
Washing: Wash the organic layer with brine to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.
Quantitative Parameters for Extraction (Based on a related compound)
| Parameter | Value | Reference |
| pH of Aqueous Base | 10 | [1][2] |
| Base Used | 50% aq. NaOH | [1][2] |
| Extraction Solvent | Methylene Chloride | [1][2] |
| pH for Acid Precipitation | 1-2 | [1][2] |
| Acid Used for Precipitation | 37% aq. HCl | [1][2] |
Note: This data is for the purification of 2,6-dichloro-5-fluoronicotinic acid and should be used as a starting point for optimization.[1][2]
Workflow for Acid-Base Extraction
Caption: Workflow for removing acidic impurities via acid-base extraction.
Q2: The acid-base extraction is not sufficiently removing the unreacted this compound. What other methods can I try?
A2: If extraction is ineffective, or if your desired product is also acidic, other purification techniques such as chromatography or recrystallization should be considered.
Issue: Co-elution of Product and Unreacted Acid in Chromatography
Potential Cause: Insufficient separation on the stationary phase.
Recommended Solution: Adjust the mobile phase polarity and consider adding an acidic modifier.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase: Start with a non-polar solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Acidification: To improve the resolution and peak shape of acidic compounds, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase. This suppresses the deprotonation of the carboxylic acid on the silica surface, reducing tailing and improving separation.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing your purified product.
Logical Flow for Method Selection
Caption: Decision tree for selecting a purification method.
Issue: Difficulty in Finding a Suitable Recrystallization Solvent
Potential Cause: Similar solubility of the product and the unreacted acid.
Recommended Solution: Systematically screen for single or mixed solvent systems.
Experimental Protocol: Recrystallization
-
Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) at room temperature and at elevated temperatures.
-
Ideal Solvent: An ideal solvent will dissolve the crude material when hot but will have low solubility for the desired product and high solubility for the unreacted acid upon cooling.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or adding a seed crystal.
-
Cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
References
- 1. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,6-Difluoronicotinic Acid and 2,6-Dichloronicotinic Acid in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 2,6-difluoronicotinic acid and 2,6-dichloronicotinic acid, two key halogenated pyridine intermediates in pharmaceutical synthesis. The choice between these starting materials can significantly impact reaction efficiency, yield, and the overall success of a synthetic route. This document outlines the theoretical basis for their reactivity in nucleophilic aromatic substitution (SNAr), provides a detailed experimental protocol for a comparative kinetic analysis, and explores their relevance in drug discovery, including a key signaling pathway.
Chemical Properties and Reactivity Overview
Both this compound and 2,6-dichloronicotinic acid are activated towards nucleophilic attack due to the electron-withdrawing nature of the halogen atoms and the pyridine ring nitrogen. The primary reaction of interest for these molecules in synthetic chemistry is nucleophilic aromatic substitution (SNAr), where the halide is displaced by a nucleophile.
| Property | This compound | 2,6-Dichloronicotinic Acid |
| Molecular Formula | C₆H₃F₂NO₂ | C₆H₃Cl₂NO₂ |
| Molecular Weight | 159.09 g/mol | 192.00 g/mol |
| Appearance | White to off-white solid | White to off-white powder |
| Reactivity Principle | Higher reactivity in SNAr reactions due to the greater electronegativity of fluorine, which stabilizes the Meisenheimer intermediate (the "element effect"). | Lower reactivity in SNAr reactions compared to the difluoro analogue. |
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The key difference in the reactivity of these two compounds lies in the nature of the halogen leaving group. In SNAr reactions, the rate-determining step is often the initial attack of the nucleophile to form a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial in determining the reaction rate.
Fluorine, being more electronegative than chlorine, exerts a stronger inductive electron-withdrawing effect. This effect stabilizes the negative charge of the Meisenheimer complex more effectively, thereby lowering the activation energy of the reaction and increasing the reaction rate. This phenomenon is often referred to as the "element effect" in nucleophilic aromatic substitution, where the reactivity order is typically F > Cl > Br > I.
Therefore, This compound is expected to be significantly more reactive towards nucleophiles than 2,6-dichloronicotinic acid. This has important implications for synthesis, as reactions with the difluoro- compound can often be carried out under milder conditions, with shorter reaction times, and may provide higher yields.
Experimental Protocol: Comparative Kinetic Analysis of Amination
To quantitatively compare the reactivity of this compound and 2,6-dichloronicotinic acid, a kinetic study of their reaction with a model amine nucleophile (e.g., benzylamine) can be performed. The following protocol is adapted from established methods for studying the kinetics of SNAr reactions of halopyridines.
Objective: To determine the second-order rate constants for the reaction of this compound and 2,6-dichloronicotinic acid with benzylamine.
Materials:
-
This compound
-
2,6-Dichloronicotinic acid
-
Benzylamine
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (Et₃N)
-
High-performance liquid chromatography (HPLC) system with a suitable C18 column
-
Thermostatted reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of this compound (0.1 M in DMF) and 2,6-dichloronicotinic acid (0.1 M in DMF).
-
Prepare a stock solution of benzylamine (1 M in DMF) and triethylamine (1 M in DMF).
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), add a known volume of the nicotinic acid stock solution.
-
Add a corresponding volume of triethylamine stock solution to neutralize the carboxylic acid.
-
Initiate the reaction by adding a known volume of the benzylamine stock solution. The final concentrations should be pseudo-first-order with respect to the nicotinic acid (e.g., 0.01 M nicotinic acid and 0.1 M benzylamine).
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by diluting with a mobile phase solution for HPLC analysis.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining nicotinic acid starting material and the product.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the nicotinic acid derivative versus time. The slope of this plot will be the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of benzylamine.
-
Compare the k₂ values for this compound and 2,6-dichloronicotinic acid to quantify the difference in their reactivity.
-
Expected Outcome: The second-order rate constant for the reaction of this compound is expected to be significantly higher than that for 2,6-dichloronicotinic acid.
Application in Drug Development and Signaling Pathway Visualization
The choice between these two building blocks can influence the synthetic strategy for developing new therapeutic agents. The higher reactivity of this compound may be advantageous for constructing complex molecules, while the lower cost and different reactivity profile of 2,6-dichloronicotinic acid may be suitable for other applications.
Derivatives of 2,6-dichloronicotinic acid have been investigated as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is a key regulator of glucocorticoid metabolism, converting inactive cortisone to active cortisol in tissues like the liver and adipose tissue.[1][2] Overactivity of 11β-HSD1 is implicated in a range of metabolic disorders, including obesity, insulin resistance, and type 2 diabetes.[2][3]
The signaling pathway below illustrates the role of 11β-HSD1 and the therapeutic rationale for its inhibition.
Figure 1: Signaling pathway of 11β-HSD1 and its inhibition.
While extensive research has focused on derivatives of 2,6-dichloronicotinic acid, the specific biological targets and therapeutic applications of This compound derivatives are less documented in publicly available literature. However, the principles of bioisosteric replacement suggest that fluoro-substituted analogues could exhibit altered potency, selectivity, or pharmacokinetic properties, making them valuable candidates for further investigation in drug discovery programs.
Conclusion
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2,6-Difluoronicotinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting enhanced potency, metabolic stability, and bioavailability. Within this context, 2,6-difluoronicotinic acid has emerged as a promising scaffold for the development of novel therapeutic agents. This guide provides a comparative overview of the biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in the field.
Anticancer Activity: Targeting Angiogenesis through VEGFR-2 Inhibition
A significant area of investigation for nicotinic acid derivatives has been their potential as anticancer agents, particularly as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis. Inhibition of this receptor is a clinically validated strategy in oncology.
While specific data on a broad range of this compound derivatives is still emerging, studies on structurally related nicotinic acid amides have demonstrated potent VEGFR-2 inhibitory activity.
Table 1: Anticancer and VEGFR-2 Inhibitory Activity of Selected Nicotinic Acid Derivatives
| Compound ID | Cancer Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| 5c | HCT-15 | Not specified | 0.068 | [1] |
| D-1 | HCT-116 | More potent than Sorafenib | Good | [2] |
| 6 | HCT-116 | 9.3 ± 0.02 | 0.06083 | [2] |
| 6 | HepG-2 | 7.8 ± 0.025 | Not specified | [2] |
| 8 | HCT-116 | 5.4 | Not specified | [2] |
| 8 | HepG-2 | 7.1 | Not specified | [2] |
| 10 | HCT-116 | 15.4 | Sub-micromolar | [2] |
| 10 | HepG-2 | 9.8 | Sub-micromolar | [2] |
Note: The compounds listed are nicotinic acid derivatives, not all are 2,6-difluorinated. This data illustrates the potential of the nicotinic acid scaffold.
The inhibition of VEGFR-2 by these compounds leads to the disruption of downstream signaling pathways, ultimately inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. For instance, compound D-1 has been shown to increase the expression of pro-apoptotic proteins like caspase-8 and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2.[2]
VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Antimicrobial Activity: A New Frontier
Derivatives of 2,6-difluorobenzamide, which shares structural similarities with this compound amides, have shown potent antibacterial activity, particularly against Gram-positive bacteria. The primary target of these compounds is the bacterial cell division protein FtsZ.
FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring at the site of cell division. The Z-ring acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal peptidoglycan synthesis and cell constriction. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.
Table 2: Antimicrobial Activity of Selected Nicotinic Acid and Related Derivatives
| Compound Class | Target Organism(s) | MIC (µg/mL) | Mechanism of Action | Reference |
| Ketodihydronicotinic acids | Broad-spectrum bacteria | Not specified | Likely similar to ciprofloxacin | [2] |
| Nicotinic acid acylhydrazones | Staphylococcus epidermidis ATCC 12228 | 1.95 | Not specified | [3] |
| Nicotinic acid acylhydrazones | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | Not specified | [3] |
| 1,3,4-Oxadiazoline derivatives | Bacillus subtilis ATCC 6633 | 7.81 | Not specified | [3] |
| 1,3,4-Oxadiazoline derivatives | Staphylococcus aureus ATCC 6538 | 7.81 | Not specified | [3] |
| 1,3,4-Oxadiazoline derivatives | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | Not specified | [3] |
| Pyridine-2,6-dithiocarboxylic acid | Nonpseudomonads | 16-32 µM | Metal Chelation | [4] |
Bacterial Cell Division and the Role of FtsZ
Caption: Inhibition of FtsZ polymerization disrupts bacterial cell division.
Other Enzyme Inhibitory Activities
Beyond anticancer and antimicrobial applications, nicotinic acid derivatives have been explored as inhibitors of various other enzymes, suggesting a broad therapeutic potential for the this compound scaffold. These include:
-
α-Amylase and α-Glucosidase Inhibitors: For the management of type 2 diabetes.
-
Acetylcholinesterase Inhibitors: For the treatment of Alzheimer's disease.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibitors: For their potential in treating autoimmune diseases and cancer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.
1. Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound
-
DMSO or other suitable solvent
-
96-well plates
-
Microplate reader
2. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
1. Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compound
-
ADP-Glo™ Kinase Assay kit or similar
-
96-well plates
-
Luminometer
2. Procedure:
-
Prepare serial dilutions of the test compound in the kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™).
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Broth Microdilution MIC Assay
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
1. Materials:
-
Bacterial culture
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compound
-
96-well microtiter plates
-
Incubator
2. Procedure:
-
Prepare a serial two-fold dilution of the test compound in the broth in a 96-well plate.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound scaffold holds considerable promise for the development of new therapeutic agents with diverse biological activities. The existing research on related nicotinic acid and difluorobenzamide derivatives provides a strong rationale for the continued exploration of this chemical space. The potent inhibition of key targets such as VEGFR-2 in cancer and FtsZ in bacteria highlights the potential for developing novel anticancer and antimicrobial drugs. The detailed experimental protocols provided in this guide will aid researchers in the systematic evaluation of new this compound derivatives, paving the way for future drug discovery and development efforts.
References
analytical methods for the quantification of 2,6-Difluoronicotinic acid
A Comparative Guide to Analytical Methods for the Quantification of 2,6-Difluoronicotinic Acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients and their intermediates is paramount. This guide provides a comparative overview of analytical methodologies suitable for the quantification of this compound. While specific validated methods for this particular analyte are not widely published, this document outlines protocols based on established techniques for structurally similar compounds, such as other nicotinic acid derivatives and perfluorinated carboxylic acids (PFCAs). The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: A Comparative Analysis
The selection of an analytical method is often a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the expected performance characteristics of the discussed methods for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 0.2–1.5 mg/L[1] | ng/L to µg/L range | ~1 ng/µL[2] |
| Limit of Quantification (LOQ) | 0.6–5.0 mg/L | pg/L to ng/L range | ng/µL range |
| Linearity Range | Typically 2-3 orders of magnitude | 3-5 orders of magnitude | 2-3 orders of magnitude |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on mass-to-charge ratio and fragmentation patterns.[3] | High; based on retention time and mass spectrum. |
| Sample Throughput | High | Moderate to High | Low to Moderate (due to derivatization) |
| Cost (Instrument & Consumables) | Low | High | Moderate |
| Advantages | Simple, robust, widely available. | High sensitivity and selectivity, suitable for complex matrices.[4] | High resolution, suitable for volatile compounds after derivatization. |
| Disadvantages | Lower sensitivity, potential for matrix interference. | Higher cost and complexity. | Requires a derivatization step which can be time-consuming and introduce variability.[5] |
Experimental Workflows and Logical Relationships
A generalized workflow for the validation of chemical purity and quantification is essential for robust analytical method development.
Caption: A generalized workflow for the analytical quantification of a chemical compound.
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for selecting an analytical method.
Experimental Protocols
The following are proposed experimental protocols for the quantification of this compound based on methods for similar compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis and quality control where high sensitivity is not a primary requirement.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution can be employed. For example, a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of this compound, likely in the range of 210-280 nm.
-
Injection Volume: 10-20 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Dissolve the unknown sample in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level detection.[4][6]
-
Instrumentation: LC-MS/MS system (e.g., Triple Quadrupole).
-
Chromatographic Conditions: Similar to the HPLC-UV method, but a UHPLC system with a smaller particle size column (e.g., 50 mm x 2.1 mm, 1.8 µm) can be used for faster analysis.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both the analyte and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
-
Sample Preparation:
-
For biological samples (e.g., plasma), a sample clean-up step such as protein precipitation or solid-phase extraction (SPE) is required.[6]
-
Spike the sample with an internal standard.
-
For protein precipitation, add a 3:1 ratio of cold acetonitrile to the sample, vortex, and centrifuge to pellet the proteins.[4]
-
Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of carboxylic acids, a derivatization step is necessary for GC analysis.[5]
-
Instrumentation: GC-MS system.
-
Derivatization: Esterification of the carboxylic acid group is a common approach. Reagents like diazomethane or BF3/methanol can be used to convert the acid to its methyl ester.[2]
-
Dissolve the dried sample in a suitable solvent.
-
Add the derivatizing agent (e.g., diazomethane solution) until a persistent yellow color is observed.
-
Allow the reaction to proceed for a few minutes.
-
Remove the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the sample in a solvent suitable for GC injection (e.g., hexane or ethyl acetate).
-
-
GC Conditions:
-
Column: A polar capillary column (e.g., HP-FFAP).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), then ramp up to a higher temperature (e.g., 250 °C) to elute the derivatized analyte.[5]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Scan mode to identify the analyte and selected ion monitoring (SIM) for quantification.[7]
-
References
- 1. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
A Comparative Guide to the Purity Validation of 2,6-Difluoronicotinic Acid by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of the development pipeline. 2,6-Difluoronicotinic acid is a key building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the validation of this compound purity, supported by experimental protocols and data.
Introduction to Purity Analysis of this compound
The purity of this compound is typically assessed using reversed-phase HPLC (RP-HPLC) with UV detection. This technique separates the main compound from potential process-related impurities and degradation products. Common impurities can arise from the synthetic route employed. For instance, the synthesis of fluoropyridines often involves halogen exchange reactions, which may lead to residual starting materials like 2,6-dichloropyridine or partially substituted intermediates such as 2-chloro-6-fluoropyridine. Side reactions can also introduce byproducts, for example, the formation of hydroxypyridines in the presence of water.
This guide compares two hypothetical HPLC methods, Method A and Method B, for the purity determination of this compound, highlighting differences in column chemistry and mobile phase composition.
Experimental Workflow
The general workflow for the validation of this compound purity by HPLC is outlined below. This process involves sample preparation, HPLC analysis, and data interpretation to determine the purity and identify any impurities.
A Comparative Analysis of Fluorinated Nicotinic Acid Isomers for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-fluoro, 4-fluoro, 5-fluoro, and 6-fluoronicotinic Acid
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comparative overview of four positional isomers of fluorinated nicotinic acid: 2-fluoronicotinic acid, 4-fluoronicotinic acid, 5-fluoronicotinic acid, and 6-fluoronicotinic acid. While direct comparative experimental data on their biological activities is limited in publicly available literature, this guide summarizes their known physicochemical properties and provides context through data on the parent compound, nicotinic acid.
Physicochemical Properties
The position of the fluorine atom on the pyridine ring significantly influences the physicochemical properties of nicotinic acid isomers. These properties, in turn, can affect the absorption, distribution, metabolism, and excretion (ADME) profile of potential drug candidates. A summary of available and predicted data is presented below.
| Property | Nicotinic Acid | 2-Fluoronicotinic Acid | 4-Fluoronicotinic Acid | 5-Fluoronicotinic Acid | 6-Fluoronicotinic Acid |
| Molecular Formula | C₆H₅NO₂ | C₆H₄FNO₂ | C₆H₄FNO₂ | C₆H₄FNO₂ | C₆H₄FNO₂ |
| Molecular Weight ( g/mol ) | 123.11 | 141.10[1] | 141.10[2] | 141.10[3] | 141.10[4] |
| Melting Point (°C) | 236.6 | 142-144 | N/A | 193-198[5] | 144-148[6] |
| Boiling Point (°C) | Decomposes | N/A | N/A | 272.2[5] | 309.4[6] |
| pKa (Predicted) | 4.85 | N/A | 1.27±0.10[7] | 3.13±0.10[5] | N/A |
| logP (Predicted) | -0.63 | N/A | N/A | N/A | 0.9189[8] |
| Appearance | White crystalline powder | Solid | Solid[2] | Off-white powder[5] | White to off-white solid[6] |
| Solubility | Soluble in water | N/A | N/A | Soluble in methanol[5] | N/A |
Note: "N/A" indicates that the data was not found in the searched literature. Predicted values are estimations from computational models and may not reflect experimental results.
Biological Activities: A Landscape of Potential
While specific comparative data on the biological activities of these four isomers is sparse, the broader class of nicotinic acid derivatives has been extensively studied. Nicotinic acid itself is a well-known lipid-lowering agent that acts through the GPR109A receptor.[9] Its derivatives have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[10][11][12] The introduction of fluorine is anticipated to modulate these activities.[13]
Nicotinic Acetylcholine Receptor (nAChR) Binding: Nicotinic acid and its derivatives are structurally related to nicotine and can interact with nicotinic acetylcholine receptors (nAChRs).[14][15] These receptors are implicated in a variety of neurological and psychiatric disorders, making them attractive drug targets.[16] The binding affinity of fluorinated nicotinic acid isomers to different nAChR subtypes would be a critical determinant of their potential as central nervous system (CNS) therapeutics. However, no direct experimental data comparing the nAChR binding affinities of 2-fluoro, 4-fluoro, 5-fluoro, and 6-fluoronicotinic acid was identified.
Cytotoxicity and Anticancer Potential: The cytotoxic effects of various pyridine carboxylic acid derivatives against cancer cell lines have been reported.[2][5][10][11] For instance, some platinum and palladium complexes of pyridine dicarboxylic acids have shown significant cancer cell inhibitory rates.[11] 5-Fluorouracil, a fluorinated pyrimidine analog, is a widely used chemotherapeutic agent.[17] While this suggests that fluorinated nicotinic acids could possess anticancer properties, direct comparative cytotoxicity studies (e.g., IC50 values on cell lines like HeLa) for the four isomers are not available in the reviewed literature.
Signaling Pathways
Understanding the signaling pathways modulated by these isomers is crucial for elucidating their mechanism of action and therapeutic potential. Based on the known pharmacology of nicotinic acid and its derivatives, two key pathways are of particular interest:
1. GPR109A Signaling Pathway: Nicotinic acid is a known agonist of the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. Activation of this receptor in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis. In immune cells, GPR109A activation can have anti-inflammatory effects.[9]
Figure 1: GPR109A signaling pathway potentially modulated by fluorinated nicotinic acid isomers.
2. VEGFR-2 Signaling Pathway in Angiogenesis: Some derivatives of nicotinic acid have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of this pathway can be a valuable strategy in cancer therapy to block tumor growth and metastasis.
Figure 2: Potential inhibition of the VEGFR-2 signaling pathway by fluorinated nicotinic acid derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative evaluation of these isomers. Below are standard methodologies for key assays.
pKa Determination by Potentiometric Titration
This method determines the acid dissociation constant (pKa) by measuring the pH of a solution as a titrant is added.
Workflow:
Figure 3: Experimental workflow for pKa determination.
Methodology:
-
Solution Preparation: Prepare a 0.01 M solution of the fluoronicotinic acid isomer in deionized water.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Titration: Slowly add a standardized 0.1 M solution of sodium hydroxide (NaOH) in small increments.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Analysis: Plot the pH values against the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This radioligand binding assay is used to determine the affinity of the fluorinated nicotinic acid isomers for a specific nAChR subtype.
Methodology:
-
Membrane Preparation: Homogenize tissues or cells expressing the nAChR subtype of interest (e.g., rat brain for α4β2 nAChRs) in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a radiolabeled ligand with known affinity for the receptor (e.g., [³H]-epibatidine), and varying concentrations of the unlabeled test compound (fluoronicotinic acid isomer).
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly filter the mixture through a glass fiber filter to separate the bound from the unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Figure 4: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each fluoronicotinic acid isomer for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.
Conclusion and Future Directions
This guide provides a foundational comparison of four fluorinated nicotinic acid isomers. While a complete dataset for a direct, head-to-head comparison of their biological activities is currently lacking in the scientific literature, the available physicochemical data and the known activities of related compounds suggest that these isomers hold significant potential for drug discovery. The position of the fluorine atom is expected to have a pronounced effect on their pKa, lipophilicity, and, consequently, their interaction with biological targets.
To fully elucidate the therapeutic potential of these compounds, further research is imperative. Specifically, systematic studies are needed to:
-
Experimentally determine the pKa and logP values for all four isomers to enable a robust comparison of their physicochemical properties.
-
Evaluate the binding affinities of each isomer for a panel of nAChR subtypes to understand their potential in CNS drug discovery.
-
Conduct comparative cytotoxicity studies on various cancer cell lines to identify potential anticancer candidates and establish structure-activity relationships.
By filling these knowledge gaps, the scientific community can better leverage the unique properties of these fluorinated nicotinic acid isomers for the development of novel and effective therapeutics.
References
- 1. 2-Fluoronicotinic acid | C6H4FNO2 | CID 96089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Influence of (hydroxymethyl)pyridine and pyridine-carboxylic acids, in trans-position to the isopropylamine and amine ligands, on the cytotoxicity of platinum complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluoronicotinic Acid | C6H4FNO2 | CID 120232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-FLUORONICOTINIC ACID | 152126-33-5 [m.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization, interaction with DNA and cytotoxicity of Pd(ii) and Pt(ii) complexes containing pyridine carboxylic acid ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. Neuronal nicotinic acetylcholine receptor binding affinities of boron-containing nicotine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and in vitro evaluation of the antitumor potential and chemo-sensitizing activity of fluorinated ecdysteroid derivatives - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of 2,6-Difluoronicotinic Acid Derivatives
This guide provides a comprehensive comparison of the X-ray crystal structures of 2,6-difluoronicotinic acid derivatives and related fluorinated pyridine compounds. For researchers, scientists, and professionals in drug development, understanding the solid-state structure of these molecules is paramount for predicting their physicochemical properties, guiding synthetic efforts, and ultimately, designing more effective pharmaceutical agents. The introduction of fluorine atoms into organic molecules can dramatically alter their conformation, intermolecular interactions, and crystal packing, thereby influencing properties such as solubility, metabolic stability, and bioactivity.
While a definitive crystal structure for this compound itself is not publicly available within the Cambridge Structural Database (CSD), this guide leverages the known crystal structure of the closely related compound, 2,6-difluoropyridine, as a foundational example. By comparing its structural features with other fluorinated pyridines and nicotinic acid derivatives, we can extrapolate key principles governing the solid-state behavior of this important class of molecules.
The Influence of Fluorine Substitution on Crystal Packing: A Comparative Analysis
The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic distribution of the pyridine ring. This, in turn, dictates the nature and strength of intermolecular interactions, leading to diverse crystal packing motifs.
A comparative analysis of the crystallographic data for 2,6-difluoropyridine and other relevant compounds reveals the profound impact of fluorination.
| Parameter | 2,6-Difluoropyridine[1] | 2,3,5,6-Tetrafluoropyridine[2][3] | 2-Chloronicotinic Acid | 2,6-Dichloroisonicotinic acid |
| Chemical Formula | C₅H₃F₂N | C₅HF₄N | C₆H₄ClNO₂ | C₆H₃Cl₂NO₂ |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | Pnma | P2₁/n | P2₁/c | P2₁/c |
| Key Intermolecular Interactions | C—H···F, C—H···N, π-π stacking | C—H···F, F···F, π-π stacking[2][3] | O—H···N (dimer), C—H···O | O—H···N (dimer), C—H···O, C—Cl···π |
Analysis of Intermolecular Interactions:
The crystal structure of 2,6-difluoropyridine is stabilized by a network of weak C—H···F and C—H···N hydrogen bonds, alongside π-π stacking interactions. The fluorine atoms act as weak hydrogen bond acceptors, influencing the overall packing arrangement.
In contrast, increasing the degree of fluorination, as seen in 2,3,5,6-tetrafluoropyridine , leads to a greater prevalence of F···F and C—H···F interactions, while the π-π stacking is also a significant contributor to the crystal packing[2][3]. The role of fluorine in crystal engineering is complex; while often considered a weak hydrogen bond acceptor, the accumulation of fluorine atoms can lead to significant electrostatic interactions that direct the crystal packing[2][3].
For non-fluorinated and chloro-substituted nicotinic acids, such as 2-chloronicotinic acid and 2,6-dichloroisonicotinic acid , the dominant intermolecular interaction is the classic carboxylic acid dimer formation via strong O—H···N hydrogen bonds. This robust synthon often dictates the primary packing motif. The presence of chlorine atoms can introduce additional C—Cl···π interactions, further stabilizing the crystal lattice.
Based on these comparisons, it is highly probable that the crystal structure of This compound would exhibit a combination of the strong carboxylic acid dimer synthon and weaker C—H···F and potentially F···F interactions. The interplay between these competing interactions would ultimately determine the final crystal packing and could lead to the possibility of polymorphism, where different crystalline forms of the same compound exist.
Experimental Protocols: From Synthesis to Structure Solution
The following sections provide detailed methodologies for the synthesis, crystallization, and X-ray diffraction analysis of fluorinated nicotinic acid derivatives, based on established protocols for similar compounds.
Synthesis of 2,6-Difluoropyridine Derivatives
The synthesis of 2,6-difluoropyridine and its derivatives often involves nucleophilic aromatic substitution reactions on a di- or tri-halopyridine precursor.
Step-by-Step Protocol:
-
Starting Material: Begin with a commercially available di- or tri-chlorinated pyridine derivative. For instance, 2,6-dichloropyridine can be used as a precursor for 2,6-difluoropyridine.
-
Fluorinating Agent: Anhydrous potassium fluoride (KF) is a commonly used fluorinating agent. The reactivity of KF can be enhanced by using a phase-transfer catalyst or a high-boiling point solvent.
-
Solvent: A high-boiling point aprotic polar solvent, such as sulfolane or dimethyl sulfoxide (DMSO), is typically employed to facilitate the reaction at elevated temperatures.
-
Reaction Conditions: The reaction mixture is heated to a high temperature (typically >200 °C) for several hours to drive the halogen exchange reaction to completion.
-
Workup and Purification: After cooling, the reaction mixture is quenched with water and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography to yield the desired 2,6-difluoropyridine derivative.
Logical Flow of Synthesis and Crystallization
Caption: Workflow for the synthesis of 2,6-difluoropyridine and subsequent crystallization.
Single Crystal Growth
Obtaining high-quality single crystals is the most critical step for a successful X-ray diffraction experiment. Several techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
X-ray Data Collection and Structure Refinement
Step-by-Step Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and determine the unit cell parameters and space group.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
Structure Refinement: The structural model is refined using a least-squares method, where the atomic positions and thermal parameters are adjusted to best fit the experimental diffraction data.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
X-ray Crystallography Workflow
Caption: Step-by-step workflow of single-crystal X-ray diffraction analysis.
Conclusion and Future Outlook
The analysis of the crystal structure of 2,6-difluoropyridine, in conjunction with data from other fluorinated and non-fluorinated nicotinic acid derivatives, provides valuable insights into the solid-state behavior of this class of compounds. The interplay of strong hydrogen bonding from the carboxylic acid group and weaker interactions involving fluorine atoms is likely to be a key determinant of the crystal packing of this compound and its derivatives.
Future work should focus on obtaining the single crystal structure of this compound to definitively elucidate its packing motifs and intermolecular interactions. A systematic crystallographic study of a series of its derivatives would further enhance our understanding of structure-property relationships and provide a robust platform for the rational design of new pharmaceutical agents with tailored solid-state properties.
References
Assessing Metabolic Stability: A Comparative Guide for Compounds Derived from 2,6-Difluoronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve the necessary exposure in the body to exert its pharmacological effect, while one that is too stable could lead to adverse effects. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability. This guide provides a comparative framework for assessing the metabolic stability of compounds derived from 2,6-difluoronicotinic acid, a versatile scaffold in medicinal chemistry.
While specific experimental data for a homologous series of this compound derivatives is not publicly available, this guide presents established experimental protocols and illustrates the expected outcomes based on well-understood principles of drug metabolism. The inclusion of fluorine atoms on the pyridine ring is anticipated to block sites of metabolism, thereby increasing the compound's half-life and reducing its clearance.[1][2][3][4]
Comparative Metabolic Stability Data
To illustrate the expected impact of fluorine substitution on metabolic stability, the following table presents hypothetical, yet representative, data for a series of analogous compounds. These values are typical for what would be determined in standard in vitro metabolic stability assays.
| Compound ID | Structure | Modification | Microsomal Half-Life (t1/2, min) | Microsomal Intrinsic Clearance (CLint, µL/min/mg protein) | Hepatocyte Half-Life (t1/2, min) | Hepatocyte Intrinsic Clearance (CLint, µL/min/10^6 cells) |
| Cpd-1 | Nicotinamide | Non-fluorinated Parent | 15 | 46.2 | 25 | 27.7 |
| Cpd-2 | 6-Fluoronicotinamide | Mono-fluorinated Analog | 45 | 15.4 | 70 | 9.9 |
| Cpd-3 | 2,6-Difluoronicotinamide | Di-fluorinated Analog | > 120 | < 5.8 | > 180 | < 3.9 |
Note: The data presented in this table is illustrative and intended to demonstrate the comparative trends expected from fluorine substitution. Actual experimental results would be required for a definitive assessment.
Experimental Protocols
The assessment of metabolic stability is primarily conducted using in vitro systems that contain the key drug-metabolizing enzymes, predominantly found in the liver. The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a cost-effective and high-throughput method to evaluate the metabolic stability of compounds, primarily by Phase I cytochrome P450 (CYP) enzymes.[5][6]
Detailed Protocol:
-
Preparation of Reagents:
-
Pooled human liver microsomes (HLM) are thawed at 37°C.
-
A solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in a buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
An NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in the same buffer.
-
-
Incubation:
-
The test compound and liver microsomes are pre-incubated at 37°C for a short period.
-
The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination and Sample Processing:
-
The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also serves to precipitate the microsomal proteins.
-
An internal standard is often included in the stop solution for accurate quantification.
-
The samples are centrifuged to pellet the precipitated proteins.
-
-
Analysis:
-
The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The concentration of the parent compound at each time point is determined.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
The slope of the linear portion of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693 / k.
-
The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration in the incubation.
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7][8]
Detailed Protocol:
-
Hepatocyte Preparation:
-
Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium (e.g., Williams' Medium E).
-
The viability of the hepatocytes is assessed (e.g., using Trypan blue exclusion).
-
-
Incubation:
-
The hepatocyte suspension is pre-warmed to 37°C in a shaking water bath or incubator.
-
The test compound is added to the hepatocyte suspension to initiate the incubation.
-
Samples of the cell suspension are collected at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Sample Processing:
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to the collected samples.
-
An internal standard is added for quantification.
-
The samples are centrifuged to remove cell debris and precipitated proteins.
-
-
Analysis:
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Similar to the microsomal assay, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.
-
Visualizing the Workflow and Metabolic Pathway
To better understand the experimental process and the underlying metabolic principles, the following diagrams are provided.
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. Nicotinamide prolongs survival of primary cultured hepatocytes without involving loss of hepatocyte-specific functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Spectroscopic Comparison of 2,6-Difluoronicotinic Acid and Its Precursors
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 2,6-difluoronicotinic acid and its key precursors, 2,6-dichloronicotinic acid and 2,6-dihydroxynicotinic acid.
This guide provides a comprehensive comparison of the spectroscopic properties of this compound and its common synthetic precursors. Understanding the distinct spectral features of these compounds is crucial for reaction monitoring, quality control, and structural elucidation in the synthesis of fluorinated pyridine derivatives, which are important scaffolds in pharmaceutical and agrochemical research. This document presents a summary of their ¹H NMR, ¹³C NMR, ¹⁹F NMR, FT-IR, and mass spectrometry data, alongside detailed experimental protocols and a visual representation of their synthetic relationship.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, 2,6-dichloronicotinic acid, and 2,6-dihydroxynicotinic acid.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| This compound | ||
| 2,6-Dichloronicotinic Acid | DMSO-d₆ | 8.35 (d, J=8.2 Hz, 1H), 7.65 (d, J=8.2 Hz, 1H)[1][2] |
| 2,6-Dihydroxynicotinic Acid |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | ||
| 2,6-Dichloronicotinic Acid | DMSO-d₆ | 164.8, 151.8, 149.2, 141.5, 122.9, 121.2[2] |
| 2,6-Dihydroxynicotinic Acid |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound |
Table 4: FT-IR Spectroscopic Data
| Compound | Major Absorption Bands (cm⁻¹) |
| This compound | |
| 2,6-Dichloronicotinic Acid | |
| 2,6-Dihydroxynicotinic Acid |
Table 5: Mass Spectrometry Data
| Compound | Ionization Method | [M-H]⁻ or [M+H]⁺ (m/z) |
| This compound | 158.0 | |
| 2,6-Dichloronicotinic Acid | 190.0 | |
| 2,6-Dihydroxynicotinic Acid | 154.0 |
Note: Data for this compound and 2,6-Dihydroxynicotinic Acid is limited in the public domain and will be updated as it becomes available.
Synthesis Pathway
The synthesis of this compound can be achieved from its precursors through halogen exchange reactions. A common route involves the conversion of 2,6-dihydroxynicotinic acid to 2,6-dichloronicotinic acid, followed by a fluorination step.
Caption: Synthesis route from precursors to this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples for NMR analysis are typically prepared by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent depends on the solubility of the analyte.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically with proton decoupling to simplify the spectrum. Chemical shifts are referenced to the solvent peak.
-
¹⁹F NMR Spectroscopy: Fluorine-19 NMR spectra are obtained on a multinuclear NMR spectrometer. Chemical shifts are referenced to an external standard, such as CFCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Solid samples can be analyzed using the Attenuated Total Reflectance (ATR) technique, where a small amount of the powder is pressed against a crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: FT-IR spectra are typically recorded over the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation as a function of wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Samples can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common technique for these types of compounds, and it can be operated in either positive or negative ion mode.
-
Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of these compounds.
Caption: General workflow for spectroscopic analysis.
References
- 1. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Performance of 2,6-Difluoronicotinic Acid in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated performance of 2,6-difluoronicotinic acid in various solvent systems. Due to a notable lack of direct experimental data in publicly accessible literature for this specific compound, this guide leverages data from structurally similar halogenated nicotinic acids and established principles of organic chemistry to predict its behavior. The information herein is intended to guide researchers in solvent selection for synthesis, purification, and biological screening.
Executive Summary
This compound is a valuable building block in medicinal chemistry. Its performance in different solvents is critical for its application in drug discovery and development. While specific experimental data is limited, by comparing it with its chlorinated analogs and considering the unique properties of the fluorine substituent, we can infer its likely solubility, stability, and reactivity profile. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in polar protic solvents like methanol and ethanol. Its reactivity, particularly in nucleophilic substitution reactions, is expected to be significantly influenced by the solvent system.
Comparative Analysis of Halogenated Nicotinic Acids
To predict the performance of this compound, we can draw comparisons with its di-chloro and mono-chloro analogs for which some solubility data is available.
| Compound | Solvent System | Reported Solubility | Reference |
| 2,6-Dichloronicotinic acid | DMSO, Methanol | Soluble | [1] |
| Water, Ethanol | Soluble (polar solvent) | [2] | |
| 6-Chloronicotinic acid | Water (20°C) | 2 mg/mL | [3][4] |
| Ethanol, Methanol, DMSO | Soluble | [3][4] | |
| Chloroform | Slightly soluble | [3][4] | |
| This compound | Various | No direct experimental data found. |
Based on the general principle that "like dissolves like," the presence of the polar carboxylic acid group and the electronegative fluorine atoms suggests that this compound will be most soluble in polar solvents. The high electronegativity of fluorine compared to chlorine may influence its solubility profile, potentially enhancing its solubility in polar protic solvents through hydrogen bonding.
Predicted Performance in Different Solvent Systems
Solubility
The solubility of a compound is a critical parameter for its use in synthesis and biological assays. Based on the properties of similar molecules, the following solubilities can be predicted for this compound:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Moderate to good solubility is expected. The carboxylic acid group can readily form hydrogen bonds with these solvents. The fluorine atoms can also participate in hydrogen bonding, which may enhance solubility compared to its chlorinated analogs.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated. These solvents are excellent at solvating polar molecules. DMSO and DMF are particularly good choices for dissolving a wide range of organic compounds.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected. The high polarity of this compound makes it incompatible with nonpolar solvents.
Stability
Fluorinated aromatic compounds are generally stable.[5] this compound is expected to be stable under a wide range of conditions. However, in the presence of strong nucleophiles and under harsh conditions (e.g., high temperature), the fluorine atoms on the pyridine ring could be susceptible to nucleophilic aromatic substitution.
Reactivity
The reactivity of the pyridine ring in this compound is significantly influenced by the two electron-withdrawing fluorine atoms. This makes the ring electron-deficient and susceptible to nucleophilic attack.
-
In Protic Solvents: Protic solvents can solvate both the nucleophile and the electrophile, potentially slowing down nucleophilic substitution reactions by stabilizing the reactants.
-
In Aprotic Solvents: Aprotic solvents do not solvate nucleophiles as effectively, leaving them more "naked" and reactive. Therefore, nucleophilic aromatic substitution reactions on the this compound ring are expected to proceed more readily in polar aprotic solvents.
The choice of solvent will be crucial for controlling the outcome of reactions involving this compound. For instance, when using this compound as a scaffold for building more complex molecules via nucleophilic substitution, a polar aprotic solvent would likely be preferred to enhance the reaction rate.
Experimental Protocols
To obtain precise data for this compound, the following experimental protocols are recommended.
Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound.
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed vial.
-
The vial is agitated (e.g., using a shaker) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
A generalized workflow for this process is depicted below.
Workflow for determining the solubility of this compound.
Reactivity Analysis (Kinetic Study of Nucleophilic Aromatic Substitution)
To compare the reactivity of this compound in different solvents, a kinetic study of a model nucleophilic aromatic substitution (SNAr) reaction can be performed.
Methodology:
-
A solution of this compound and a suitable nucleophile (e.g., a primary or secondary amine) are prepared in the solvent of interest.
-
The reaction is monitored over time by taking aliquots at regular intervals.
-
The concentration of the starting material or the product in each aliquot is determined using an analytical technique like HPLC or GC.
-
The rate constants of the reaction in different solvents are then calculated to compare the reactivity.
The logical relationship for selecting a solvent based on desired reactivity is outlined below.
Solvent selection guide for SNAr reactions involving this compound.
Potential Biological Significance and Signaling Pathways
Nicotinic acid and its derivatives are known to interact with various biological targets. For instance, nicotinic acid itself is a ligand for the G-protein coupled receptor GPR109A, which is involved in lipid metabolism.[6] The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability and binding affinity.
While the specific signaling pathways modulated by this compound have not been elucidated, it is plausible that it could interact with pathways targeted by other nicotinic acid derivatives. A generalized signaling pathway for nicotinic acid is shown below. Further research would be required to determine if and how the 2,6-difluoro substitution pattern affects these interactions.
A potential signaling pathway for nicotinic acid derivatives.
Conclusion and Recommendations
While direct experimental data for this compound is currently unavailable, a comparative analysis with its halogenated analogs and the application of fundamental chemical principles provide a solid foundation for predicting its performance in different solvent systems. It is anticipated to be a versatile building block with good solubility in polar solvents, particularly polar aprotic solvents. Its reactivity in nucleophilic aromatic substitution reactions is expected to be enhanced in aprotic media.
For researchers and drug development professionals, it is recommended to perform initial solubility and stability screenings in a range of polar protic and aprotic solvents to validate these predictions. The choice of solvent for synthetic transformations should be carefully considered based on the desired reactivity and reaction mechanism. The potential for this compound to interact with biological targets of nicotinic acid warrants further investigation.
References
- 1. lookchem.com [lookchem.com]
- 2. CAS 38496-18-3: 2,6-Dichloronicotinic acid | CymitQuimica [cymitquimica.com]
- 3. 6-Chloronicotinic acid CAS#: 5326-23-8 [m.chemicalbook.com]
- 4. 6-Chloronicotinic acid | 5326-23-8 [chemicalbook.com]
- 5. Fluorinated carboxylic acids as powerful building blocks for the formation of bimolecular monolayers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Nicotinic acid regulates glucose and lipid metabolism through lipid independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
2,6-Difluoronicotinic Acid: A Comparative Review of Its Applications in Drug Discovery and Beyond
For researchers, scientists, and drug development professionals, 2,6-difluoronicotinic acid represents a versatile scaffold with significant potential in medicinal chemistry and agrochemical development. This guide provides a comparative analysis of its applications, supported by experimental data and detailed protocols, to highlight its performance against alternative compounds.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy for enhancing metabolic stability, binding affinity, and pharmacokinetic properties. This compound, a fluorinated pyridine derivative, is a valuable building block for the synthesis of novel therapeutic agents and agrochemicals. This review delves into its primary applications, comparing its derivatives to other halogenated analogues and showcasing its potential in key biological pathways.
Antibacterial Agents Targeting FtsZ
A prominent application of the 2,6-difluoroaromatic motif is in the development of inhibitors of the bacterial cell division protein FtsZ. While much of the research has focused on 2,6-difluorobenzamides, the findings provide a strong rationale for the investigation of 2,6-difluoronicotinamides as antibacterial agents. FtsZ is a crucial protein in the bacterial cell division machinery, making it an attractive target for novel antibiotics.
Comparative Antibacterial Activity
Derivatives of 2,6-difluorobenzamide have demonstrated potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The data below summarizes the minimum inhibitory concentrations (MICs) of these compounds against various bacterial strains, offering a benchmark for the potential efficacy of 2,6-difluoronicotinamide analogues.
| Compound ID | R Group | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | S. aureus (Resistant) MIC (µg/mL) |
| 7 | 3-chloroalkoxy | 0.25 - 1 | <10 | <10 |
| 12 | 3-bromoalkoxy | 0.25 - 1 | <10 | <10 |
| 17 | 3-alkyloxy | 0.25 - 1 | <10 | <10 |
Experimental Protocol: Synthesis of 2,6-Difluorobenzamide FtsZ Inhibitors
The synthesis of 2,6-difluorobenzamide derivatives typically involves the O-alkylation of a 2,6-difluoro-3-hydroxybenzamide intermediate.[1]
Step 1: Demethylation of 2,6-difluoro-3-methoxybenzamide. To a solution of 2,6-difluoro-3-methoxybenzamide in dichloromethane, boron tribromide is added at 0°C. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction is quenched, and the product, 2,6-difluoro-3-hydroxybenzamide, is isolated.
Step 2: O-Alkylation. A mixture of 2,6-difluoro-3-hydroxybenzamide, an appropriate alkyl halide, and potassium carbonate in dimethylformamide is stirred at room temperature. The product is then extracted and purified by chromatography.
Step 3 (Alternative): Mitsunobu Reaction. For hindered alcohols, a Mitsunobu reaction can be employed. To a solution of 2,6-difluoro-3-hydroxybenzamide, the desired alcohol, and triphenylphosphine in tetrahydrofuran, diisopropyl azodicarboxylate (DIAD) is added dropwise. The product is purified by chromatography.
Kinase Inhibitors in Cancer Therapy
Nicotinic acid derivatives have been explored as scaffolds for kinase inhibitors, a critical class of anticancer drugs. While specific research on this compound in this area is limited, studies on other nicotinic acid derivatives provide valuable insights into their potential. For instance, certain nicotinic acid-based compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.
Comparative VEGFR-2 Inhibitory Activity
The following table compares the VEGFR-2 inhibitory activity of a potent nicotinic acid derivative with the well-known kinase inhibitor, Sorafenib.
| Compound | VEGFR-2 IC₅₀ (µM) |
| Nicotinic Acid Derivative 5c | 0.068 |
| Sorafenib (Reference) | 0.090 |
This data suggests that the nicotinic acid scaffold can be effectively utilized to develop potent kinase inhibitors. The introduction of the 2,6-difluoro substitution pattern could further enhance activity and selectivity.
Agrochemical Applications
Halogenated nicotinic acids are crucial intermediates in the synthesis of various agrochemicals, including herbicides and fungicides. For example, 2,6-dichloronicotinic acid is a key building block for advanced herbicides. While direct applications of this compound in commercial agrochemicals are not widely documented, its structural similarity to these established compounds suggests its potential in this sector. The fluorine substituents can be expected to modulate the herbicidal or fungicidal activity, selectivity, and environmental persistence of the resulting products.
Comparative Herbicidal Building Blocks
| Compound | Primary Application |
| 2,6-Dichloronicotinic Acid | Herbicide Intermediate |
| This compound | Potential Herbicide/Fungicide Intermediate |
The development of novel agrochemicals from this compound could lead to products with improved efficacy and more favorable toxicological profiles.
Conclusion
This compound is a promising and versatile building block with demonstrated potential in the development of novel antibacterial agents and likely applications in kinase inhibitors for cancer therapy and in the agrochemical industry. The comparative data presented for structurally related compounds provides a strong foundation for future research and development efforts centered on this valuable scaffold. The detailed experimental protocols offer a starting point for the synthesis and evaluation of new derivatives, paving the way for the discovery of next-generation therapeutic and agricultural products.
References
Safety Operating Guide
Proper Disposal of 2,6-Difluoronicotinic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 2,6-Difluoronicotinic acid, ensuring the safety of laboratory personnel and environmental protection. The following procedures are designed for researchers, scientists, and professionals in drug development.
I. Safety and Hazard Information
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. It is known to cause serious eye irritation and is harmful to aquatic life. Some safety data sheets also indicate that it may cause respiratory irritation and is harmful if swallowed.[1] Adherence to proper personal protective equipment (PPE) and handling protocols is mandatory.
Table 1: Hazard and Precautionary Data for this compound
| Hazard Statement | Precautionary Statement |
| H319: Causes serious eye irritation.[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| H402: Harmful to aquatic life. | P273: Avoid release to the environment. |
| H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray.[2] |
| H302: Harmful if swallowed.[1] | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] |
| P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P501: Dispose of contents/ container to an approved waste disposal plant.[1][2] |
II. Experimental Protocol: Spill Neutralization and Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation or move to a fume hood.[3][4]
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If significant dust is present, a NIOSH/MSHA-approved respirator is required.[2]
-
Contain the Spill: Prevent the spill from spreading and entering drains or waterways.[3]
-
Absorb the Material: For solid spills, carefully sweep up the material to avoid dust formation.[2][4] For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[5]
-
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled, and tightly closed container for disposal.[3][4][5]
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.[3]
-
Dispose of Waste: All waste materials must be disposed of as hazardous chemical waste according to the procedures outlined in Section III.
III. Disposal Procedures
Proper disposal of this compound is critical to prevent environmental harm. Do not discharge the chemical or its containers into sewer systems or waterways.[3]
Operational Plan for Disposal:
The primary recommended disposal method is through a licensed chemical destruction facility. This can be achieved via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[3]
Step-by-Step Disposal Workflow:
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and its contaminated packaging.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
